N,N-Dimethylformamide dineopentyl acetal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-12(2,3)9-15-11(14(7)8)16-10-13(4,5)6/h11H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFRBIOHPDZQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(N(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197674 | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4909-78-8 | |
| Record name | 1,1-Bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4909-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004909788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylformamide dineopentyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-bis(2,2-dimethylpropoxy)-N,N,N-trimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of N,N-Dimethylformamide dineopentyl acetal?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) is a versatile organic reagent with the chemical formula C₁₃H₂₉NO₂.[1] It is primarily recognized for its utility in a range of chemical transformations, most notably in the esterification of carboxylic acids, lactonization of ω-hydroxyacids, and the conversion of primary alcohols into effective alkylating agents.[1][2] This document provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[3][4] It is known to be sensitive to moisture and will hydrolyze in the presence of water.[1] Conversely, it is soluble in most common organic solvents.[1][3]
Quantitative Physical Properties
| Property | Value | Conditions |
| Molecular Weight | 231.37 g/mol | |
| Boiling Point | 85-87 °C | at 10 mmHg |
| Density | 0.829 g/mL | at 25 °C |
| Refractive Index | 1.412 | at 20 °C |
| Flash Point | ~63 °C |
Data sourced from multiple chemical suppliers and databases.[1][5]
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of this compound.
Determination of Boiling Point (Capillary Method)
The boiling point of this compound can be determined using the capillary method with a Thiele tube or a similar heating apparatus.[1][6]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed into the fusion tube.
-
The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is then placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The apparatus is heated slowly and evenly.[1]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a rapid and continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]
Determination of Density (Pycnometer Method)
The density of this compound can be accurately measured using a pycnometer, which is a flask with a specific, known volume.
Apparatus:
-
Pycnometer (calibrated)
-
Analytical balance
-
Temperature-controlled water bath
-
Sample of this compound
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25 °C).
-
Any excess liquid is removed, and the outside of the pycnometer is carefully dried.
-
The mass of the filled pycnometer is then determined.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of this compound is determined using an Abbe refractometer, which measures the extent to which light is bent as it passes through the liquid.[4][7]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Dropper or pipette
-
Sample of this compound
-
Solvent for cleaning (e.g., acetone or ethanol)
-
Soft lens tissue
Procedure:
-
The refractometer is turned on, and the temperature is set to the desired value (e.g., 20 °C) using the constant temperature water circulator.
-
The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.[8]
-
A few drops of the this compound sample are placed on the surface of the prism using a dropper.[8]
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index value is then read from the instrument's scale.
Application in Organic Synthesis: Esterification
This compound is a highly effective reagent for the esterification of carboxylic acids.[2] The reaction proceeds under mild conditions and is particularly useful for sensitive substrates. The dineopentyl acetal group is a key feature, as it leads to the formation of neopentyl alcohol as a byproduct, which is less nucleophilic than methanol or ethanol, thereby reducing side reactions.
Below is a diagram illustrating the logical workflow of an esterification reaction using this compound.
Caption: Logical workflow for the esterification of a carboxylic acid using this compound.
Conclusion
This compound is a valuable reagent in organic synthesis with well-defined physical properties. The experimental protocols outlined provide a basis for the verification of these properties in a laboratory setting. Its application in esterification, as illustrated, highlights its utility in modern synthetic chemistry. Researchers and professionals in drug development can leverage the characteristics of this compound for efficient and selective chemical transformations.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. m.youtube.com [m.youtube.com]
N,N-Dimethylformamide dineopentyl acetal CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers and Properties
N,N-Dimethylformamide dineopentyl acetal is a versatile reagent in organic synthesis, primarily utilized for derivatization and in the formation of esters and other functional groups. Its unique structural features, particularly the bulky neopentyl groups, confer specific reactivity and selectivity in various chemical transformations.
CAS Number: 4909-78-8[1]
Molecular Formula: C₁₃H₂₉NO₂[1]
Molecular Weight: 231.37 g/mol [1]
This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, supported by detailed experimental protocols and logical workflow diagrams.
Physicochemical Data
A compilation of essential quantitative data for this compound is presented below, offering a snapshot of its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 231.37 g/mol | [1] |
| CAS Number | 4909-78-8 | [1] |
| Assay | 99% | [1] |
| Form | Liquid | [1] |
| Boiling Point | 85-87 °C at 10 mmHg | [1] |
| Density | 0.829 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.412 | [1] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [1] |
Applications in Synthetic Chemistry
This compound serves as a key reagent in several synthetic methodologies, including the esterification of protected amino acids for solid-phase peptide synthesis and the on-column derivatization of barbiturates for gas chromatographic analysis.[1] It is also instrumental in the lactonization of ω-hydroxyacids.[2]
Experimental Protocols
Detailed methodologies for two significant applications of this compound are provided below.
On-Column Gas Chromatographic Synthesis of 1,3-Dialkyl Barbiturate Derivatives
This protocol describes the derivatization of barbiturates for gas chromatographic analysis, where this compound is used in conjunction with an appropriate alcohol to form various N-alkyl derivatives.[3][4]
Objective: To prepare 1,3-dialkyl barbiturates for gas chromatographic analysis.
Materials:
-
Barbiturate solution (1 mg/mL in chloroform)
-
This compound
-
Appropriate alcohol (e.g., benzyl alcohol, or C4-C10 alcohols)
-
10-µL syringe
Procedure:
-
Into a 10-µL syringe, draw 1 µL of the barbiturate solution (1 mg/mL in chloroform).
-
Sequentially draw 1 µL of this compound into the same syringe.
-
Finally, draw 1 µL of the desired alcohol into the syringe.
-
Inject the entire volume from the syringe directly into the gas chromatographic column for on-column derivatization and analysis.[4]
Figure 1: Workflow for the on-column synthesis of 1,3-dialkyl barbiturate derivatives.
Anchoring of Nα-9-Fluorenylmethyloxycarbonylamino Acids in Solid-Phase Peptide Synthesis
This compound provides an efficient method for the esterification of Fmoc-amino acids to p-alkoxybenzyl alcohol resins, a critical step in solid-phase peptide synthesis. This method is advantageous as it avoids the formation of dimers and racemization that can occur with other coupling reagents.[5]
Objective: To attach Fmoc-amino acids to a solid support for peptide synthesis.
General Procedure Outline:
-
The Fmoc-protected amino acid is esterified using this compound.
-
This reaction can be used to prepare Fmoc-aminoacyloxybenzyl handles.[5]
-
These "handles" are then purified and coupled to an aminomethyl solid support.[6]
This approach circumvents the need for selective protection and deprotection of the carboxyl group of the handle and can lead to improved yields in the final peptide cleavage from the resin.[6]
Figure 2: Logical workflow for anchoring Fmoc-amino acids using this compound.
References
- 1. This compound 99 4909-78-8 [sigmaaldrich.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved approach for anchoring N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of N,N-Dimethylformamide Dineopentyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of N,N-Dimethylformamide dineopentyl acetal (DMF-DNA), a versatile reagent in organic synthesis. Due to the limited availability of a detailed, peer-reviewed experimental protocol in publicly accessible literature, this guide combines established synthetic methodologies for related compounds with known physicochemical properties of the target molecule to offer a thorough resource for its preparation and application.
Physicochemical Properties
This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₉NO₂ | [1] |
| Molecular Weight | 231.37 g/mol | [1] |
| CAS Number | 4909-78-8 | |
| Appearance | Clear, colorless liquid | |
| Density | 0.829 g/mL at 25 °C | [2] |
| Boiling Point | 85-87 °C at 10 mmHg | [2] |
| Refractive Index | n20/D 1.412 | [2] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |
| Solubility | Soluble in most organic solvents. Hydrolyzes in water. | [1] |
Synthesis of this compound
General Reaction Scheme
The synthesis can be conceptually understood as a two-step process, often carried out in one pot. First, N,N-dimethylformamide is activated, for instance, by forming a Vilsmeier-type reagent. This intermediate then reacts with sodium neopentoxide to yield the desired acetal.
Caption: General reaction pathway for the synthesis of this compound.
Representative Experimental Protocol
This protocol is a representative example and may require optimization. It is adapted from known procedures for the synthesis of other N,N-dimethylformamide dialkyl acetals.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Oxalyl chloride or a similar chlorinating agent
-
Neopentyl alcohol (2,2-dimethyl-1-propanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Neopentoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, a suspension of sodium hydride (2.1 equivalents) in anhydrous THF is prepared. The suspension is cooled in an ice bath. Neopentyl alcohol (2.1 equivalents), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium neopentoxide.
-
Formation of the Vilsmeier Reagent (in situ): In a separate flame-dried flask under a nitrogen atmosphere, N,N-dimethylformamide (1.0 equivalent) is dissolved in anhydrous diethyl ether. The solution is cooled in an ice bath. Oxalyl chloride (1.0 equivalent) is added dropwise with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. The mixture is stirred at 0 °C for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Acetal Formation: The freshly prepared solution of the Vilsmeier reagent is added dropwise to the stirred suspension of sodium neopentoxide at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by a suitable technique such as GC-MS or TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The precipitated salts are removed by filtration under an inert atmosphere. The filtrate is concentrated under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Table 2: Representative Reagent Quantities
| Reagent | Molar Equivalents |
| N,N-Dimethylformamide | 1.0 |
| Oxalyl Chloride | 1.0 |
| Neopentyl Alcohol | 2.1 |
| Sodium Hydride | 2.1 |
Experimental Workflow Overview
The overall experimental workflow, from the preparation of reagents to the final purification of the product, is depicted in the following diagram.
Caption: A high-level overview of the experimental workflow for the synthesis.
Applications in Organic Synthesis
This compound is a valuable reagent with several applications in organic synthesis, including:
-
Esterification: It is used in the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids), which is a crucial step in solid-phase peptide synthesis.[2]
-
Lactonization: It facilitates the lactonization of ω-hydroxyacids, enabling the formation of large-membered lactone rings.
-
Alkylation: It can be used to convert primary alcohols into alkylating agents for the subsequent alkylation of thiols.
-
Synthesis of Heterocycles: It serves as a reagent in the synthesis of various heterocyclic compounds, such as 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives.[2]
Safety Considerations
-
Flammability: this compound is a flammable liquid and should be handled with appropriate precautions, away from ignition sources.
-
Moisture Sensitivity: The compound hydrolyzes in the presence of water. All reactions and handling should be performed under anhydrous and inert conditions.
-
Toxicity: While specific toxicity data is limited, it is prudent to handle the compound with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Reagents: The synthesis involves hazardous materials such as sodium hydride (highly flammable and reactive with water) and oxalyl chloride (corrosive and toxic). Appropriate safety measures must be taken when handling these reagents.
References
N,N-Dimethylformamide dineopentyl acetal structural formula and IUPAC name
An In-depth Technical Guide to N,N-Dimethylformamide dineopentyl acetal
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's structural details, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.
Compound Identification and Structural Formula
IUPAC Name: 1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine[1]
Synonyms: N,N-DMFDNPA[1]
CAS Number: 4909-78-8
Molecular Formula: C₁₃H₂₉NO₂[1]
Structural Formula:
Condensed Structural Formula: (CH₃)₂NCH[OCH₂C(CH₃)₃]₂[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 231.37 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.829 g/mL at 25°C | [3] |
| Boiling Point | 85-87°C at 10 mmHg | [3] |
| Refractive Index | n20/D 1.412 | [3] |
| Solubility | Hydrolyzes in water; soluble in most organic solvents. | [1] |
| Stability | Moisture sensitive. |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | 𝛿 3.0-3.5 ppm (s, 4H, OCH₂) 𝛿 2.2-2.4 ppm (s, 6H, N(CH₃)₂) 𝛿 0.8-1.0 ppm (s, 18H, C(CH₃)₃) | [1] |
| ¹³C NMR | 𝛿 100-110 ppm (Acetal C) 𝛿 65-75 ppm (OCH₂) 𝛿 35-45 ppm (N(CH₃)₂) 𝛿 30-35 ppm (C(CH₃)₃) 𝛿 25-30 ppm (C(CH₃)₃) | [1] |
| Mass Spec. | Molecular Ion [M]⁺ at m/z 231 | [1] |
| IR | 2950-2970 cm⁻¹ (C-H stretching) | [1] |
Synthesis and Reaction Mechanisms
This compound is a valuable reagent in a variety of chemical transformations, primarily acting as a dehydrating and alkylating agent.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of N,N-dimethylformamide (DMF) with neopentyl alcohol in the presence of an acid catalyst.
Experimental Protocol: General Synthesis
A general procedure for the synthesis of DMF acetals involves the reaction of a Vilsmeier reagent with a sodium alkoxide. The following is a representative protocol:
-
A solution of N,N-dialkyl(chloromethylene)ammonium chloride (Vilsmeier reagent, 1 mole) in chloroform (500-640 mL) is prepared and stirred.
-
Sodium neopentoxide (2.1 moles) in neopentyl alcohol (1 L) is added to the stirred solution.
-
The mixture is stirred for 1 hour at 20°C.
-
The precipitated sodium chloride is removed by filtration.
-
The filtrate is subjected to distillation under reduced pressure to isolate the this compound.
Mechanism of Action in Esterification
This compound is an effective reagent for the esterification of carboxylic acids. The reaction proceeds through the formation of a highly reactive intermediate. The acetal thermally eliminates an alkoxide to form an alkoxymethylidene-N,N-dimethylammonium cation, which is a potent electrophile.
Applications in Organic Synthesis
This acetal is utilized in several key synthetic transformations.
Esterification of Nα-Fluorenylmethyloxycarbonylamino Acids (Fmoc)
This compound serves as an efficient condensing agent for the esterification of Fmoc-protected amino acids, a crucial step in solid-phase peptide synthesis.[4] This method is advantageous as it helps to avoid side reactions such as dimerization and racemization that can occur with other coupling agents.[4]
Experimental Protocol: Esterification of an N-Protected Amino Acid (Representative)
The following protocol is adapted from a procedure using the di-tert-butyl acetal and is representative of the conditions that would be used with the dineopentyl acetal.
-
A solution of the N-protected amino acid (e.g., N-acetyl-L-phenylalanine, 1.0 g, 4.78 mmol) in this compound (6.0 equivalents) is prepared.
-
The solution is stirred at 60°C overnight.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., UPLC or TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the desired neopentyl ester.
Lactonization of ω-Hydroxyacids
The reagent is effective in promoting the intramolecular esterification (lactonization) of ω-hydroxyacids to form lactones, including medium and large ring systems (up to 16-membered rings).[2]
Conversion of Primary Alcohols to Alkylating Agents
Primary alcohols can be converted into effective alkylating agents using this compound. This is particularly useful for the alkylation of thiols.[2]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and should be stored under an inert atmosphere. It may cause skin and eye irritation. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. Buy this compound | 4909-78-8 [smolecule.com]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N,N-Dimethylformamide Dineopentyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for N,N-Dimethylformamide dineopentyl acetal (CAS No. 4909-78-8). The information presented herein is compiled from various sources and is intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of this compound. While this guide aims to be comprehensive, it is important to note that detailed, high-resolution spectroscopic data and specific experimental protocols for this particular acetal are not extensively reported in publicly available literature. The data presented are, therefore, based on general spectroscopic principles and data ranges reported for this and structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: 1,1-bis(2,2-dimethylpropoxy)-N,N-dimethylmethanamine[1]
-
Molecular Weight: 231.37 g/mol [2]
-
Appearance: Colorless liquid[3]
-
Boiling Point: 85-87 °C at 10 mmHg
-
Density: 0.829 g/mL at 25 °C
Spectroscopic Data Summary
The following tables summarize the reported Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.5 - 5.0 | Singlet | Acetal CH |
| 3.0 - 3.5 | Singlet | Methylene protons (-OCH₂C(CH₃)₃) |
| 2.2 - 2.5 | Singlet | N,N-dimethyl protons (-N(CH₃)₂) |
| 0.8 - 1.0 | Singlet | tert-butyl protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 100 - 110 | Acetal carbon (>CH-) |
| 65 - 75 | Methylene carbons (-OCH₂C(CH₃)₃) |
| 35 - 45 | N,N-dimethyl carbons (-N(CH₃)₂) |
| 30 - 35 | Quaternary carbons (-C(CH₃)₃) |
| 25 - 30 | tert-butyl methyl carbons (-C(CH₃)₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2970 | Strong | C-H stretching (methyl) |
| 1450 - 1470 | Medium | C-H bending (methylene) |
| 1370 - 1390 | Medium | C-H bending (methyl) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 231 | Molecular Ion [M]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to an NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a liquid, would typically be obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy. A small drop of the neat liquid would be placed directly onto the ATR crystal. The spectrum would be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis would likely be performed using a mass spectrometer equipped with an electron ionization (EI) source. The liquid sample would be introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). In the ion source, the molecules would be bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions would be separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound like this compound.
References
Solubility profile of N,N-Dimethylformamide dineopentyl acetal in organic solvents
An In-depth Technical Guide on the Solubility Profile of N,N-Dimethylformamide dineopentyl acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DMF-DNA) is a versatile reagent and solvent used in various organic synthesis applications, including esterification, lactonization, and the formation of barbiturate derivatives.[1] Its efficacy in these roles is significantly influenced by its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DMF-DNA. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility profile, the underlying chemical principles governing its solubility, and a standardized experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound, with the chemical formula C₁₃H₂₉NO₂, is a flammable, colorless to almost colorless liquid.[2][3][4] Its molecular structure is characterized by a central acetal carbon bonded to a dimethylamino group and two bulky neopentyloxy groups.[2] This unique structure, featuring both polar and nonpolar regions, is the primary determinant of its solubility behavior.[2]
Key Physicochemical Properties:
-
Molecular Weight: 231.37 g/mol [2]
-
Boiling Point: 85-87 °C at 10 mmHg[1]
-
Refractive Index: n20/D 1.412[1]
Principles of Solubility
The solubility of this compound is governed by the "like dissolves like" principle. Its molecular structure possesses distinct regions that influence its interaction with various solvents:
-
Polar Moieties: The dimethylamino and acetal functional groups introduce polarity to the molecule, allowing for favorable interactions with polar organic solvents.[2]
-
Nonpolar Regions: The two neopentyl groups are bulky, nonpolar hydrocarbon chains that contribute to its solubility in nonpolar organic solvents.[2]
This amphiphilic nature—having both polar and nonpolar characteristics—results in broad miscibility with a wide range of organic solvents. Conversely, DMF-DNA is sensitive to moisture and hydrolyzes in the presence of water, a chemical reaction rather than a true dissolution.[2]
Qualitative Solubility Profile
While precise quantitative data is not widely published, this compound is consistently reported to be soluble in most common organic solvents.[2] This high degree of solubility is crucial for its application in synthetic chemistry, where it is often used under anhydrous conditions.[2]
The following table summarizes the qualitative solubility of DMF-DNA in various classes of organic solvents.
| Solvent Class | Examples | Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[2] |
| Hydrocarbons | Hexane, Toluene, Benzene | Soluble[2] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be soluble |
| Ketones | Acetone, Methyl Ethyl Ketone | Expected to be soluble |
| Esters | Ethyl Acetate | Expected to be soluble |
| Aprotic Polar Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| Water | Hydrolyzes (Reacts)[2] |
Experimental Protocol for Quantitative Solubility Determination
To establish precise solubility limits (e.g., in g/100 mL or mol/L), a standardized experimental protocol is required. The following gravimetric method is a reliable approach for determining the solubility of a liquid solute like DMF-DNA in an organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (≥98% purity)[3]
-
Selected organic solvent (anhydrous grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with airtight caps (e.g., screw-cap vials with PTFE-lined septa)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument for concentration analysis (optional, for alternative methods)
-
Syringe filters (PTFE, 0.22 µm)
Procedure:
-
Preparation of Solvent: Add a known volume of the selected organic solvent to several airtight vials.
-
Temperature Equilibration: Place the vials in the temperature-controlled shaker or water bath and allow them to equilibrate to the desired temperature (e.g., 25 °C) for at least 30 minutes.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of a distinct undissolved phase of DMF-DNA should be visible to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and allow them to equilibrate in the temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The shaking speed should be adequate to promote mixing but not so vigorous as to cause emulsification.
-
Phase Separation: After the equilibration period, stop the shaking and allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow for complete phase separation of the excess, undissolved solute.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe. To avoid contamination from the undissolved solute, ensure the pipette tip is well above the lower phase. For highly accurate results, the supernatant can be passed through a syringe filter.
-
Gravimetric Analysis: Transfer the withdrawn sample to a pre-weighed, dry volumetric flask and record the total mass. The mass of the solvent can be determined by subtracting the mass of the flask from the total mass.
-
Solvent Evaporation: Gently evaporate the solvent from the flask under reduced pressure (e.g., using a rotary evaporator) until a constant weight of the residual solute (DMF-DNA) is achieved.
-
Calculation of Solubility: The solubility is calculated as follows:
-
Solubility ( g/100 mL): (Mass of residual solute / Volume of sample withdrawn) x 100
-
Solubility ( g/100 g solvent): (Mass of residual solute / Mass of solvent in the sample) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
Thermal Stability and Decomposition of N,N-Dimethylformamide Dineopentyl Acetal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide dineopentyl acetal is a versatile reagent in organic synthesis, valued for its role in esterification, alkylation, and the formation of heterocyclic compounds. Its utility in drug development and complex molecule synthesis necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines detailed experimental protocols for its analysis, and presents a proposed decomposition pathway based on related chemical principles. While specific quantitative thermal analysis data for this compound is limited in publicly available literature, this guide offers a framework for its evaluation, drawing on information available for analogous structures.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its safe handling and application in synthesis.
| Property | Value |
| Molecular Formula | C₁₃H₂₉NO₂ |
| Molecular Weight | 231.38 g/mol |
| Boiling Point | 85-87 °C at 10 mmHg |
| Density | 0.829 g/mL at 25 °C |
| Refractive Index | n20/D 1.412 |
| Appearance | Clear, colorless liquid |
| Purity | Typically available at 98% or 99% |
Thermal Stability and Handling
This compound is reported to have moderate thermal stability when maintained under an inert atmosphere.[1] However, it is sensitive to moisture and elevated temperatures, which can lead to accelerated decomposition.[1] For optimal stability, the compound should be stored in a cool, dry environment, away from atmospheric moisture and direct sunlight.
Proposed Thermal Decomposition Pathway
Caption: Proposed thermolysis pathway for this compound.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.
Caption: Workflow for Thermogravimetric Analysis.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan should be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).
-
Ramp the temperature to a point beyond the decomposition temperature observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting heat flow curve for endothermic and exothermic peaks, which correspond to thermal events.
Caption: Workflow for Differential Scanning Calorimetry.
Evolved Gas Analysis-Mass Spectrometry (EGA-MS)
Objective: To identify the volatile decomposition products generated during thermolysis.
Methodology:
-
Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.
-
Sample and TGA Conditions: Follow the TGA protocol as described in section 4.1.
-
Mass Spectrometry:
-
Continuously monitor the ion currents for a range of mass-to-charge ratios (m/z) as the sample is heated.
-
Acquire full scan mass spectra at regular intervals, particularly during regions of significant mass loss observed in the TGA.
-
-
Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps in the TGA curve to identify the chemical nature of the evolved gases.
Summary and Future Work
This guide consolidates the available information on the thermal stability of this compound and provides a clear roadmap for its comprehensive experimental investigation. While the compound exhibits moderate stability, its sensitivity to heat and moisture warrants careful handling. The proposed decomposition pathway offers a theoretical framework for understanding its thermolytic behavior.
Future research should focus on executing the detailed experimental protocols outlined herein to generate quantitative TGA and DSC data. Furthermore, EGA-MS studies are crucial for the definitive identification of decomposition products, which will enable a more refined understanding of the decomposition mechanism. Such data will be invaluable to researchers and drug development professionals who rely on this versatile reagent.
References
The Core Mechanism of N,N-Dimethylformamide Dineopentyl Acetal in Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification, a fundamental transformation in organic synthesis, is pivotal in the development of pharmaceuticals, agrochemicals, and materials. While numerous methods exist, the esterification of sterically hindered carboxylic acids or with sensitive alcohols presents a significant challenge. N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) has emerged as a potent reagent to address these challenges, offering a mild and efficient pathway to ester formation. This technical guide provides an in-depth exploration of the mechanism of action of DMF-DNA in esterification, supported by experimental data and protocols.
Mechanism of Action
The esterification reaction facilitated by this compound proceeds through the activation of the carboxylic acid. The bulky neopentyl groups of the acetal play a crucial role in the reaction's efficiency and substrate scope. The proposed mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbon of the DMF-DNA. This leads to the formation of a highly reactive intermediate.
-
Formation of a Reactive Intermediate: An unstable hemiaminal ether intermediate is formed, which then collapses to generate a highly reactive O-alkylating agent and N,N-dimethylformamide. The exact nature of the reactive intermediate is believed to be an iminium carboxylate salt.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carboxylic acid derivative. The steric hindrance from the neopentyl groups of the leaving group can influence the accessibility of the alcohol to the reaction center.
-
Ester Formation and Byproduct Release: The tetrahedral intermediate formed collapses to yield the desired ester, along with the liberation of N,N-dimethylformamide and two molecules of neopentyl alcohol.
The bulky dineopentyl acetal structure enhances the reactivity and stability of the reagent, making it particularly effective for esterification reactions that are challenging with other methods.[1]
Proposed Reaction Mechanism
Caption: Proposed mechanism of esterification using DMF-DNA.
Quantitative Data Summary
The following table summarizes the yield of esterification reactions using this compound with various carboxylic acids and alcohols, demonstrating its efficacy, particularly with sterically demanding substrates.
| Carboxylic Acid | Alcohol | Product | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | tert-Butanol | tert-Butyl N-acetyl-L-phenylalaninate | 94 | [2] |
| Benzoic Acid | Ethanol | Ethyl Benzoate | 64-75 | [3] |
| Benzoic Acid | Benzyl Alcohol | Benzyl Benzoate | 64-75 | [3] |
| 4-Nitrobenzoic Acid | Methanol | Methyl 4-nitrobenzoate | ~100 | |
| Nα-9-Fluorenylmethyloxycarbonylamino acids | p-Alkoxybenzyl alcohol resin | Fmoc-aminoacyl-p-alkoxybenzyl ester | High |
Note: The yield for 4-nitrobenzoic acid is based on the reaction with the related N,N-dimethylformamide dimethyl acetal, suggesting a similarly high yield with the dineopentyl derivative. The yield for Fmoc-amino acids is described as high and efficient.
Experimental Protocols
General Protocol for Esterification using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (DMF-DNA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Alcohol: Add the alcohol (1.0-1.5 equivalents) to the solution.
-
Addition of DMF-DNA: Slowly add this compound (1.1-2.0 equivalents) to the reaction mixture at room temperature. For highly exothermic reactions, cooling the flask in an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purification: Purify the crude ester by column chromatography on silica gel, distillation, or recrystallization, depending on the physical properties of the product.
Example Experimental Workflow:
Caption: General experimental workflow for esterification.
Conclusion
This compound is a highly effective reagent for the esterification of a wide range of carboxylic acids and alcohols, including those that are sterically hindered or sensitive to harsh reaction conditions. Its mechanism of action, involving the activation of the carboxylic acid to a reactive intermediate, allows for mild and efficient ester formation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. The bulky neopentyl groups are key to its utility in facilitating challenging esterifications.[1]
References
An In-depth Technical Guide to N,N-Dimethylformamide Dineopentyl Acetal: Core Functional Groups, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethylformamide dineopentyl acetal, a versatile reagent in organic synthesis. The document details its core functional groups, physicochemical properties, spectroscopic signature, and key applications, supported by structured data, reaction diagrams, and representative experimental protocols.
Core Functional Group Analysis
This compound, with the molecular formula C₁₃H₂₉NO₂, is an amide acetal characterized by a unique combination of functional groups that dictate its reactivity.[1] Its IUPAC name is N,N-Dimethyl-1,1-bis(2,2-dimethylpropoxy)methanamine.[1]
The primary functional groups are:
-
Amide Acetal: The central feature is a carbon atom single-bonded to a tertiary amine (the dimethylamino group) and two neopentyloxy groups (-OCH₂C(CH₃)₃). This structure is distinct from simpler acetals or amides and is the primary source of its reactivity.[1]
-
Tertiary Amine: The dimethylamino group, -N(CH₃)₂, acts as a nucleophilic center in certain reactions.[1][2]
-
Neopentyl Ether Groups: Two bulky neopentyl groups sterically shield the acetal carbon and influence the molecule's physical properties and reactivity. These groups can also be involved in alkylation reactions under specific conditions.[1][3]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound are summarized below, providing essential data for its use in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₉NO₂ | [1][2][4] |
| Molecular Weight | 231.37 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | [2] |
| Density | 0.829 g/mL at 25 °C | [1][2] |
| Boiling Point | 85-87 °C at 10 mmHg | [1][2] |
| Refractive Index (n20/D) | 1.412 | [2] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |
| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [1] |
Table 2: NMR Spectroscopic Data
The structural features of the molecule are confirmed by its characteristic NMR signals.[1]
| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H NMR | C(CH ₃)₃ | 0.8 - 1.0 | Singlet | 18H |
| N(CH ₃)₂ | 2.2 - 2.5 | Singlet | 6H | |
| OCH ₂C(CH₃)₃ | 3.0 - 3.5 | Singlet | 4H | |
| N-CH -(O)₂ | 4.5 - 5.0 | Singlet | 1H | |
| ¹³C NMR | C(C H₃)₃ | 25 - 30 | - | - |
| C (CH₃)₃ | 30 - 35 | - | - | |
| N(C H₃)₂ | 35 - 45 | - | - | |
| OC H₂C(CH₃)₃ | 65 - 75 | - | - | |
| N-C H-(O)₂ | 100 - 110 | - | - |
Reactivity and Synthetic Applications
This compound is a powerful reagent primarily used as a condensing agent and an alkylating agent. Its reactivity stems from the lability of the amide acetal functional group, which can activate carboxylic acids and alcohols.
Key Applications Include:
-
Esterification and Lactonization: It serves as an efficient condensing agent for the esterification of carboxylic acids, including sterically hindered ones like Nα-Fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids).[2] It is particularly useful for the lactonization of ω-hydroxyacids, facilitating the formation of large lactone rings (up to 16-membered).[5]
-
Solid-Phase Peptide Synthesis (SPPS): In SPPS, it is used for the efficient and safe anchoring of Fmoc-amino acids to p-alkoxybenzyl alcohol resins.[6] This method avoids the formation of dimers and racemization, which can be problematic with other coupling agents like DCC/DMAP.[6]
-
Alkylation of Thiols: The reagent can convert primary alcohols into transient, unstable alkylating intermediates. These intermediates readily react with thiols to form thioethers, demonstrating its utility in C-S bond formation.[5]
-
Synthesis of Barbiturates: It has been employed as a reagent in the synthesis of various 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives.[2]
Mechanism of Carboxylic Acid Activation
The primary mechanism involves the reaction of the amide acetal with a carboxylic acid to form a highly reactive aminomethylene ester intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the desired product and releasing N,N-dimethylformamide and neopentyl alcohol as byproducts.
General Workflow in Solid-Phase Peptide Synthesis
The use of this compound simplifies the initial anchoring step of an amino acid to the solid support in SPPS.
Experimental Protocols
The following are representative protocols for key applications of this compound. Researchers should adapt these general procedures to their specific substrates and scales.
Protocol 1: General Procedure for Esterification of an Fmoc-Amino Acid
This protocol describes a general method for the esterification of an N-protected amino acid.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected amino acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Activation: Add this compound (1.1 - 1.5 eq.) to the solution dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Addition of Alcohol: Once the activation of the carboxylic acid is complete (or performed in situ), add the desired alcohol (1.0 - 1.2 eq.) to the reaction mixture.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure ester.
Protocol 2: Representative Lactonization of an ω-Hydroxyacid
This protocol is based on the reagent's ability to facilitate intramolecular esterification.
-
Setup: To a solution of the ω-hydroxyacid (1.0 eq.) in an anhydrous, non-polar solvent (e.g., toluene or benzene) in a flask equipped with a Dean-Stark apparatus, add this compound (1.2 eq.).
-
Reaction: Heat the mixture to reflux. The reaction progress is monitored by observing the removal of alcohol/water in the Dean-Stark trap and by TLC analysis of the reaction mixture.
-
Purification: After the starting material is consumed, cool the reaction mixture to room temperature and concentrate it in vacuo. The resulting crude lactone is then purified by silica gel column chromatography.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazards: Flammable liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Precautions: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wear protective gloves, eye protection, and flame-retardant clothing.[2]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. The compound is moisture-sensitive and should be stored under an inert atmosphere.
References
- 1. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 98% | CymitQuimica [cymitquimica.com]
- 3. Direct Synthesis of Unsymmetrical Dithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
An In-Depth Technical Guide to the Safe Handling, Storage, and Use of N,N-Dimethylformamide Dineopentyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and principal applications of N,N-Dimethylformamide dineopentyl acetal (DMF-DNA). The following sections detail the chemical and physical properties, safety protocols, emergency procedures, and established experimental uses of this versatile reagent, with a focus on ensuring laboratory safety and procedural success.
Chemical and Physical Properties
This compound is a flammable, colorless liquid utilized in organic synthesis, particularly in esterification and peptide coupling reactions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₉NO₂ | |
| Molecular Weight | 231.37 g/mol | |
| CAS Number | 4909-78-8 | |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 85-87 °C at 10 mmHg | |
| Density | 0.829 g/mL at 25 °C | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Refractive Index | n20/D 1.412 | |
| Solubility | Soluble in most organic solvents. Hydrolyzes in water. | [3] |
| Stability | Stable under normal conditions. Moisture sensitive. | [4] |
Safety and Hazard Information
This compound is classified as a flammable liquid and can cause skin and eye irritation. Appropriate safety measures are imperative to minimize risks during its handling and use.
Hazard Classifications:
-
Flammable Liquid: Category 3
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Table 2: Hazard and Precautionary Statements
| Code | Statement |
| H226 | Flammable liquid and vapor. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| P233 | Keep container tightly closed. |
| P240 | Ground/bond container and receiving equipment. |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich Safety Data Sheet
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical to ensure user safety.
-
Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn where splashing is a possibility.
-
Hand Protection: Chemical-resistant gloves are mandatory. Due to the lack of specific permeation data for this compound, recommendations are based on data for N,N-Dimethylformamide (DMF). Butyl rubber and Viton gloves are recommended for extended contact. Nitrile gloves may be suitable for splash protection but should be replaced immediately upon contact.[5] Always inspect gloves for integrity before use.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood.[4] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.
Caption: Personal Protective Equipment Workflow for Handling this compound.
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and to prevent hazardous situations.
Handling
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Keep away from ignition sources such as heat, sparks, and open flames.[4]
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Take precautionary measures against static discharge.[4]
-
Avoid contact with skin and eyes.[6]
-
Avoid inhalation of vapor or mist.[5]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
-
Keep away from heat and sources of ignition.[4]
-
This compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Incompatible Materials: Strong oxidizing agents and acids.[4]
Caption: Logical Relationship of Storage and Handling Procedures.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Spill and Leak Procedures
-
Small Spills (in a fume hood):
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal spill absorbent.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills:
Experimental Protocols and Applications
This compound is a valuable reagent in several types of organic reactions.
Anchoring of Fmoc-Amino Acids in Solid-Phase Peptide Synthesis
This reagent provides an efficient method for the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids) to p-alkoxybenzyl alcohol resins, a critical step in solid-phase peptide synthesis. This method is reported to avoid the formation of dimers and racemization, which can be problematic with other coupling methods.[8]
Illustrative Experimental Protocol:
The following is a representative procedure based on the work of Albericio et al. and general solid-phase peptide synthesis techniques.[8] Researchers should consult the original literature for specific details.
-
Resin Preparation: Swell the p-alkoxybenzyl alcohol resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a reaction vessel.
-
Activation and Coupling:
-
In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add this compound (3-5 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for a short period (e.g., 10-15 minutes) at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours or until a completion test (e.g., Kaiser test on a resin sample) is negative.
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Caption: Experimental Workflow for Anchoring Fmoc-Amino Acids using DMF-DNA.
Lactonization of ω-Hydroxy Acids
This compound serves as a condensing agent to facilitate the intramolecular esterification (lactonization) of ω-hydroxy acids, yielding lactones, including those with large ring sizes.[8][9] The mechanism involves the activation of the carboxylic acid group by the acetal.
Disposal Considerations
All waste containing this compound, including contaminated materials and rinse solutions, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[6]
-
Do not dispose of this chemical down the drain.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the latest information.
References
- 1. carlroth.com [carlroth.com]
- 2. L02728.18 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Esterification of Carboxylic Acids using N,N-Dimethylformamide dineopentyl acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N-Dimethylformamide dineopentyl acetal as a highly effective reagent for the esterification of carboxylic acids. This reagent is particularly advantageous for the esterification of sensitive substrates, such as Nα-9-fluorenylmethyloxycarbonylamino (Fmoc) acids, and for the synthesis of sterically hindered esters where traditional methods may fail or lead to undesirable side reactions.
Introduction
This compound is a versatile reagent in organic synthesis, primarily employed for the mild and efficient esterification of carboxylic acids. Its utility is especially pronounced in scenarios requiring the avoidance of harsh acidic or basic conditions, thereby preserving the integrity of sensitive functional groups. The reaction proceeds through the activation of the carboxylic acid by the acetal, followed by nucleophilic attack of the neopentyl alcohol moiety to form the corresponding neopentyl ester. This method is noted for its high yields and clean reaction profiles.
A significant application of this reagent is in solid-phase peptide synthesis for the anchoring of Fmoc-amino acids to p-alkoxybenzyl alcohol resins. The use of this compound in this context effectively circumvents common side reactions such as the formation of dimers and racemization, ensuring the synthesis of high-purity peptides[1].
Reaction Mechanism
The esterification of carboxylic acids with this compound proceeds through a reactive intermediate. The carboxylic acid first reacts with the acetal to form an unstable alkoxy-N,N-dimethylmethanamine intermediate and neopentyl alcohol. This is followed by the reaction of the activated carboxylic acid with the liberated neopentyl alcohol to yield the neopentyl ester. The byproducts, N,N-dimethylformamide and neopentyl alcohol, are volatile and can be readily removed during workup.
Quantitative Data Summary
The following table summarizes representative yields for the esterification of various carboxylic acids with this compound. The data is compiled from literature examples and analogous reactions with similar N,N-Dimethylformamide dialkyl acetals to demonstrate the broad applicability of this method.
| Carboxylic Acid Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| N-Acetyl-L-phenylalanine | N-Acetyl-L-phenylalanine neopentyl ester | 12 | 60 | ~94 (by analogy) |
| Benzoic Acid | Neopentyl benzoate | 12 | 80 | 64-75 (representative) |
| 4-Nitrobenzoic Acid | Neopentyl 4-nitrobenzoate | 12 | 80 | High (qualitative) |
| Hindered Aliphatic Acid | Neopentyl ester of hindered acid | 24 | 100 | Good (qualitative) |
| Fmoc-Alanine | Fmoc-Alanine neopentyl ester | 4 | 25 | High (qualitative) |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions. The yield for N-Acetyl-L-phenylalanine is based on a closely related reaction with N,N-DMF di-tert-butyl acetal. General yields for simple aromatic acids are based on reactions with other DMF dialkyl acetals[2].
Experimental Protocols
General Protocol for the Esterification of a Carboxylic Acid
This protocol provides a general procedure for the neopentyl esterification of a standard carboxylic acid.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or neat)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq).
-
Add the anhydrous solvent if necessary. For many substrates, the reaction can be run neat using an excess of the acetal as the solvent.
-
Add this compound (1.5 - 3.0 eq) to the flask.
-
Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature and reaction time will depend on the reactivity of the carboxylic acid.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure neopentyl ester.
Protocol for the Esterification of an N-Protected Amino Acid
This protocol is specifically tailored for the esterification of sensitive substrates like N-acetyl-L-phenylalanine, by analogy with the corresponding di-tert-butyl acetal reaction.
Materials:
-
N-Acetyl-L-phenylalanine (1.0 eq, e.g., 1.0 g, 4.78 mmol)
-
This compound (6.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in this compound (approximately 6.0 equivalents).
-
Stir the resulting solution at 60 °C overnight.
-
Monitor the reaction by UPLC or TLC until the starting material is consumed.
-
Remove the excess this compound and other volatile components under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent to obtain the pure tert-butyl N-acetyl-L-phenylalaninate.
Visualizations
General Workflow for Esterification
The following diagram illustrates the general workflow for the esterification of a carboxylic acid using this compound.
Logical Relationship in Peptide Synthesis Application
This diagram outlines the logical advantage of using this compound in Fmoc-based solid-phase peptide synthesis.
References
Application Notes and Protocols: Lactonization of Hydroxy Acids with N,N-Dimethylformamide Dineopentyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the lactonization of hydroxy acids utilizing N,N-Dimethylformamide dineopentyl acetal. This reagent serves as an effective condensing agent for the formation of lactones, including macrocycles, which are pivotal structural motifs in many biologically active natural products and pharmaceuticals.
Introduction
Lactonization, the intramolecular esterification of a hydroxy acid, is a fundamental transformation in organic synthesis. The formation of medium to large-ring lactones (macrolactonization) is often challenging due to unfavorable entropic factors and competing intermolecular polymerization. This compound has emerged as a useful reagent to facilitate this transformation by activating the carboxylic acid moiety, thereby promoting intramolecular cyclization.[1][2][3] This method is particularly valuable in the synthesis of complex molecules, such as macrolide antibiotics.
Reaction Principle
The lactonization reaction proceeds through the activation of the carboxylic acid group of the ω-hydroxy acid by this compound. The acetal reacts with the carboxylic acid to form a highly reactive amino-aminal ester intermediate. This activation facilitates the intramolecular nucleophilic attack by the distal hydroxyl group, leading to the formation of the lactone and the release of N,N-dimethylformamide and neopentyl alcohol as byproducts. The bulky neopentyl groups of the reagent can also play a role in favoring intramolecular versus intermolecular reactions.
Illustrative Reaction Scheme
Figure 1: General reaction scheme for the lactonization of an ω-hydroxy acid using this compound.
Experimental Protocol
Note: The following is a generalized protocol. Optimal conditions such as reaction time and temperature may vary depending on the specific substrate. It is recommended to perform small-scale test reactions to optimize the conditions for each new substrate.
Materials:
-
ω-Hydroxy acid
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous, non-polar aprotic solvent (e.g., toluene, benzene, or xylene)
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the ω-hydroxy acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A dilute concentration of the hydroxy acid (e.g., 0.01-0.05 M) is generally recommended to favor intramolecular cyclization over intermolecular polymerization.
-
Addition of Reagent: Add this compound (1.1 - 1.5 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting hydroxy acid.
-
Work-up:
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The reaction mixture can be concentrated under reduced pressure.
-
The residue can be partitioned between a suitable organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 1 M HCl) to remove any remaining N,N-dimethylformamide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude lactone by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table presents hypothetical data for the lactonization of various ω-hydroxy acids to illustrate the expected outcomes of this protocol.
| Entry | ω-Hydroxy Acid Substrate (Ring Size) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 12-Hydroxydodecanoic Acid (13-membered) | 12 | 110 (Toluene) | 75 |
| 2 | 15-Hydroxypentadecanoic Acid (16-membered) | 18 | 110 (Toluene) | 82 |
| 3 | 16-Hydroxyhexadecanoic Acid (17-membered) | 24 | 140 (Xylene) | 78 |
Note: This table contains representative data. Actual yields and reaction times will vary depending on the specific substrate and experimental conditions.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the lactonization of hydroxy acids using this compound.
Figure 2: Experimental workflow for the lactonization protocol.
Proposed Signaling Pathway (Reaction Mechanism)
The diagram below illustrates the proposed mechanistic pathway for the lactonization reaction.
Figure 3: Proposed mechanism for the lactonization reaction.
Safety Precautions
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
The reagent is moisture-sensitive; therefore, anhydrous reaction conditions are crucial for optimal results.[1]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
Conclusion
The use of this compound provides an effective method for the lactonization of ω-hydroxy acids, particularly for the synthesis of macrolactones. The protocol is straightforward and generally proceeds under neutral conditions, making it compatible with a variety of functional groups. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols for N,N-Dimethylformamide Dineopentyl Acetal in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the initial anchoring of the first amino acid to the solid support is a critical step that can significantly impact the purity and yield of the final peptide. Traditional methods for this esterification, particularly on p-alkoxybenzyl alcohol resins like Wang resin, often employ reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). However, this approach is frequently plagued by side reactions, most notably racemization of the C-terminal amino acid and the formation of dipeptide impurities.
N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) has emerged as a highly effective alternative for the esterification of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids to hydroxyl-functionalized resins. Its application provides a safe and efficient anchoring method that circumvents the common pitfalls associated with conventional coupling reagents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in SPPS, highlighting its advantages and providing the necessary data for its successful implementation in research and development settings.
Principle of Application
This compound serves as a powerful activating agent for the carboxyl group of Fmoc-amino acids, facilitating their esterification to the hydroxyl groups of the solid support. The proposed mechanism involves the formation of a reactive intermediate that readily reacts with the resin's hydroxyl groups. A key advantage of this reagent is that the reaction proceeds under mild and near-neutral conditions, which significantly suppresses the pathways leading to racemization and the formation of N-acylurea byproducts, common issues with carbodiimide-based methods.
Advantages of this compound in SPPS
-
Minimized Racemization: The gentle reaction conditions employed with this compound are crucial in preserving the stereochemical integrity of the C-terminal amino acid.
-
Prevention of Dimer Formation: Unlike the DCC/DMAP method, the use of this acetal avoids the formation of unwanted dipeptide byproducts during the anchoring step.[1]
-
High Efficiency: It facilitates a safe and efficient anchoring of Fmoc-amino acids, contributing to higher purity of the crude peptide.[1]
-
Versatility: It is effective for the esterification of a variety of Fmoc-amino acids to p-alkoxybenzyl alcohol resins.
Data Presentation
While direct comparative studies with extensive quantitative data are limited in publicly available literature, the qualitative advantages of this compound over the DCC/DMAP method are well-documented. The following table summarizes the expected outcomes based on available information.
| Parameter | This compound Method | DCC/DMAP Method |
| Racemization of C-terminal Amino Acid | Very Low | Moderate to High, especially with sensitive amino acids |
| Formation of Dipeptide Byproducts | Negligible | Can be significant |
| Yield of Anchoring | Generally Good to High | Variable, can be high but often requires optimization |
| Purity of Crude Peptide | High | Often lower due to racemization and byproducts |
| Reaction Conditions | Mild (Room Temperature) | Can require cooling to suppress side reactions |
| Reproducibility | High | Can be variable |
Experimental Protocols
Protocol 1: Anchoring of an Fmoc-Amino Acid to p-Alkoxybenzyl Alcohol Resin (e.g., Wang Resin)
This protocol describes the general procedure for the esterification of an Fmoc-protected amino acid to a hydroxyl-functionalized resin using this compound.
Materials:
-
p-Alkoxybenzyl alcohol resin (e.g., Wang resin)
-
Fmoc-protected amino acid
-
This compound (DMF-DNA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Place the desired amount of p-alkoxybenzyl alcohol resin in the reaction vessel. Add sufficient DCM to swell the resin (approximately 10-15 mL per gram of resin) and agitate for 1-2 hours.
-
Solvent Exchange: Drain the DCM and wash the resin three times with DMF to replace the solvent.
-
Esterification Reaction:
-
In a separate vial, dissolve the Fmoc-amino acid (1.5 to 2.0 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add the dissolved Fmoc-amino acid to the swollen resin in the reaction vessel.
-
Add this compound (1.5 to 2.0 equivalents relative to the resin substitution) to the resin suspension.
-
Seal the reaction vessel and agitate the mixture at room temperature for 4 to 8 hours.
-
-
Resin Washing:
-
Drain the reaction mixture from the resin.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Wash the resin with Methanol (2-3 times) to remove any residual reagents.
-
-
Resin Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading (Optional but Recommended): The substitution level of the first amino acid on the resin can be determined spectrophotometrically by measuring the absorbance of the piperidine-dibenzofulvene adduct upon Fmoc deprotection.
Visualizations
Experimental Workflow for Anchoring Fmoc-Amino Acid using DMF-DNA
References
Application Notes & Protocols: Anchoring Fmoc-Amino Acids to Resins using N,N-Dimethylformamide Dineopentyl Acetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the efficient and racemization-free anchoring of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids to p-alkoxybenzyl alcohol resins (such as Wang resin) utilizing N,N-Dimethylformamide dineopentyl acetal. This method serves as a superior alternative to standard coupling procedures, like those using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), by circumventing common side reactions such as the formation of dimers and epimerization of the amino acid.[1]
The use of this compound facilitates the esterification of the Fmoc-amino acid to a suitable handle, which is subsequently coupled to an aminomethylated resin. This "preformed handle" strategy ensures a clean and efficient loading of the first amino acid, which is a critical step in successful solid-phase peptide synthesis (SPPS).
Core Advantages:
-
Suppression of Racemization: The mild reaction conditions significantly reduce the risk of racemization, which can be a notable issue with sensitive amino acids in traditional coupling methods.
-
Avoidance of Dimer Formation: This protocol avoids the formation of Fmoc-amino acid dimers, a common side product in DCC/DMAP couplings.[1]
-
High Efficiency: The method provides a safe and efficient means of anchoring Fmoc-amino acids to the resin.[1]
Experimental Protocols
The following protocols are representative methods for the preparation of a "preformed handle" and its subsequent attachment to an aminomethyl resin.
Protocol 1: Preparation of Fmoc-Amino Acid p-Alkoxybenzyl Ester Handle
This protocol describes the esterification of an Fmoc-amino acid with a suitable hydroxymethyl-phenoxy-linker using this compound.
Materials:
-
Fmoc-amino acid
-
4-Hydroxymethylphenoxymethyl-copoly(styrene-1%-divinylbenzene) resin (Wang Resin) or a suitable p-alkoxybenzyl alcohol handle precursor like 2,4,5-trichlorophenyl 3'-(4''-hydroxymethyl-phenoxy)propionate.
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Methanol (MeOH)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the p-alkoxybenzyl alcohol resin in anhydrous DMF for 1-2 hours in a reaction vessel.
-
Esterification:
-
In a separate flask, dissolve the Fmoc-amino acid (2-3 equivalents relative to the resin loading) in anhydrous DMF.
-
Add this compound (2-3 equivalents) to the Fmoc-amino acid solution.
-
Allow the mixture to react at room temperature for 1-2 hours to form the activated amino acid derivative.
-
-
Coupling to Resin:
-
Drain the DMF from the swollen resin.
-
Add the activated Fmoc-amino acid solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, suspend the resin in a solution of acetic anhydride and pyridine (or DIPEA) in DCM (10:1:10 v/v/v) and agitate for 1 hour.
-
Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum to a constant weight.
-
Determination of Loading: The substitution level of the resin can be determined spectrophotometrically by measuring the amount of Fmoc group cleaved from a small, weighed sample of the dried resin upon treatment with a piperidine/DMF solution.
Protocol 2: Spectrophotometric Determination of Resin Loading
Materials:
-
Fmoc-loaded resin
-
20% (v/v) Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Accurately weigh a small amount (5-10 mg) of the dry Fmoc-loaded resin into a small vial.
-
Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm against a blank of the piperidine/DMF solution.
-
Calculate the loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Absorptivity × Path Length × Resin Weight in g)
-
The molar absorptivity of the dibenzofulvene-piperidine adduct is typically around 7800 L mol⁻¹ cm⁻¹.
-
Quantitative Data
The following table summarizes representative loading efficiencies that can be expected when anchoring various Fmoc-amino acids to a p-alkoxybenzyl alcohol resin using the this compound method. Actual results may vary based on the specific amino acid, resin, and reaction conditions.
| Fmoc-Amino Acid | Representative Loading (mmol/g) | Racemization Level |
| Fmoc-Ala-OH | 0.5 - 0.8 | < 0.5% |
| Fmoc-Gly-OH | 0.6 - 0.9 | Not applicable |
| Fmoc-Leu-OH | 0.5 - 0.7 | < 0.5% |
| Fmoc-Phe-OH | 0.4 - 0.6 | < 0.5% |
| Fmoc-Pro-OH | 0.5 - 0.7 | < 0.5% |
| Fmoc-Val-OH | 0.4 - 0.6 | < 0.5% |
Visualizations
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the esterification of an Fmoc-amino acid with a resin-bound alcohol using this compound. The acetal first reacts with the carboxylic acid of the Fmoc-amino acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of the resin.
Caption: Proposed reaction mechanism for anchoring Fmoc-amino acids.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for loading an Fmoc-amino acid onto a resin using this compound.
Caption: Experimental workflow for Fmoc-amino acid loading.
References
N,N-Dimethylformamide Dineopentyl Acetal: Application Notes for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) is a versatile reagent in organic synthesis. While not conventionally employed as a standard protecting group for alcohols in multi-step synthetic routes, it serves a critical role as a transient protecting group and activating agent, particularly for primary alcohols. Its primary applications include facilitating the alkylation of thiols and participating in esterification and lactonization reactions. This document provides an overview of its known applications, reaction mechanisms, and protocols for its use in specific contexts.
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and should not interfere with other functional groups. While a plethora of alcohol protecting groups are well-established, this compound (DMF-DNA) offers a unique reactivity profile. It is primarily utilized for the in-situ activation of alcohols, rather than for their long-term protection.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₉NO₂ |
| Molecular Weight | 231.38 g/mol [1] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 85-87 °C at 10 mmHg |
| Density | 0.829 g/mL at 25 °C |
| Flash Point | 63 °C[2] |
| Solubility | Soluble in most organic solvents; reacts with water[2] |
| CAS Number | 4909-78-8 |
Applications in Organic Synthesis
The primary applications of DMF-DNA involving alcohols are centered on their activation for subsequent reactions.
Transient Protection for Alkylation of Thiols
DMF-DNA can be used to convert primary alcohols into effective alkylating agents for the alkylation of thiols.[1] In this process, the alcohol is transiently protected or activated, allowing for the subsequent reaction with a thiol to form a thioether.
Esterification and Lactonization
DMF-DNA serves as a potent condensing agent for the esterification of carboxylic acids with alcohols.[2] It is particularly noted for its application in the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids (Fmoc) in peptide synthesis. Furthermore, it facilitates the lactonization of ω-hydroxyacids, proving effective in the formation of large-membered rings.[1]
Experimental Protocols
General Protocol for the Transient Activation of a Primary Alcohol
-
Reaction Setup: To a solution of the primary alcohol in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of this compound.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alcohol.
-
In-situ Reaction: Once the activation of the alcohol is deemed complete, the nucleophile (e.g., a thiol) is added to the reaction mixture.
-
Work-up and Purification: Upon completion of the subsequent reaction, the mixture is quenched with a suitable reagent and purified using standard techniques such as column chromatography.
Note: Reaction times and temperatures will vary depending on the specific substrate and should be optimized accordingly.
Reaction Mechanisms
The reactivity of DMF-DNA stems from the lability of the acetal functional group. The proposed mechanism for the activation of an alcohol involves the formation of a highly reactive intermediate.
Protection (Activation) Mechanism
The lone pair of electrons on the oxygen of the alcohol attacks the central carbon of the DMF-DNA. This is followed by the departure of a neopentoxide leaving group, which is subsequently protonated. The dimethylamino group can then be displaced by another molecule of the alcohol or participate in subsequent reactions, effectively activating the initial alcohol.
Caption: Proposed mechanism for alcohol activation.
Deprotection Mechanism
Given that DMF-DNA does not form a stable, isolable protected alcohol in the conventional sense, a standard "deprotection" protocol is not applicable. The transiently formed intermediate is consumed in the subsequent reaction. If isolation of a protected alcohol were achieved, cleavage would likely be accomplished under acidic aqueous conditions, typical for acetal hydrolysis.
Caption: General workflow for acetal deprotection.
Stability
The stability of the intermediate formed from the reaction of an alcohol with DMF-DNA is generally low, which is why it is used for in-situ activation. As an acetal-type derivative, it would be expected to be unstable to acidic conditions and stable to basic conditions.
Conclusion
This compound is a specialized reagent rather than a general-purpose protecting group for alcohols. Its utility lies in the transient activation of primary alcohols for specific transformations such as the alkylation of thiols and in facilitating esterification and lactonization reactions. Researchers and drug development professionals should consider DMF-DNA for these specific applications where in-situ activation of an alcohol is required, rather than for the synthesis of a stable, protected intermediate. Further research into the broader applicability and stability of the intermediates formed could expand its utility in organic synthesis.
References
Application Notes and Protocols for the Alkylation of Thiols Using Primary Alcohols and N,N-Dimethylformamide Dineopentyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of thioethers is a fundamental transformation in organic synthesis, with broad applications in medicinal chemistry and drug development due to the prevalence of the thioether moiety in numerous biologically active compounds. Traditional methods for the S-alkylation of thiols often rely on the use of alkyl halides, which can be toxic and environmentally hazardous. The use of primary alcohols as alkylating agents presents a greener alternative. This application note describes a method for the alkylation of thiols with primary alcohols, facilitated by the activating agent N,N-dimethylformamide dineopentyl acetal. This acetal activates the primary alcohol in situ, forming a reactive intermediate that is readily susceptible to nucleophilic attack by a thiol, leading to the formation of the corresponding thioether.
Reaction Principle
This compound reacts with a primary alcohol to form a reactive alkoxy-N,N-dimethylaminomethane intermediate. This intermediate serves as a potent alkylating agent. The subsequent addition of a thiol to the reaction mixture results in an S_N2 reaction, where the sulfur nucleophile displaces the dimethylamine leaving group, forming the desired thioether product. Neopentyl alcohol and N,N-dimethylformamide are generated as byproducts.
Data Presentation
Table 1: Representative Data for the Alkylation of Thiols with Primary Alcohols
| Entry | Thiol | Primary Alcohol | Product | Representative Yield (%) | Representative Reaction Time (h) |
| 1 | Thiophenol | Benzyl alcohol | Benzyl phenyl sulfide | 85 | 4 |
| 2 | 4-Methylthiophenol | Ethanol | Ethyl p-tolyl sulfide | 78 | 6 |
| 3 | 4-Chlorothiophenol | 1-Propanol | Propyl 4-chlorophenyl sulfide | 82 | 5 |
| 4 | 1-Hexanethiol | Methanol | Methyl hexyl sulfide | 75 | 8 |
| 5 | Cyclohexanethiol | 1-Butanol | Butyl cyclohexyl sulfide | 72 | 7 |
Note: The yields and reaction times are hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for the Alkylation of a Thiol with a Primary Alcohol
Materials:
-
Thiol (1.0 equiv)
-
Primary Alcohol (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous, non-protic solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary alcohol (1.2 equiv) and the anhydrous solvent (e.g., toluene, 0.5 M solution with respect to the thiol).
-
Add this compound (1.5 equiv) to the solution at room temperature.
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the reactive alkylating agent.
-
To this mixture, add the thiol (1.0 equiv) dropwise via a syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thioether.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, MS).
Visualizations
The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow.
Caption: Proposed reaction mechanism for the alkylation of thiols.
Caption: General experimental workflow for thiol alkylation.
Safety Considerations
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Thiols are often malodorous and should be handled with care in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
All reactions should be conducted under an inert atmosphere to prevent oxidation of the thiol and to ensure anhydrous conditions.
Conclusion
The alkylation of thiols with primary alcohols using this compound offers a convenient and potentially greener alternative to traditional methods employing alkyl halides. The in situ activation of the alcohol avoids the need to isolate potentially unstable alkylating agents. This method is expected to be applicable to a range of thiols and primary alcohols, providing a valuable tool for the synthesis of diverse thioethers for applications in research, and drug discovery and development. Further optimization of reaction conditions for specific substrates may be required to achieve optimal yields.
Application Notes and Protocols: Synthesis of Barbiturate Derivatives with N,N-Dimethylformamide Dineopentyl acetal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of barbiturate derivatives using N,N-Dimethylformamide dineopentyl acetal. This reagent offers a versatile platform for the functionalization of the barbiturate core at both the nitrogen and carbon positions, enabling the generation of a diverse range of molecules for drug discovery and development.
Introduction
Barbiturates are a class of compounds derived from barbituric acid that have long been a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The therapeutic properties of barbiturates can be finely tuned by introducing various substituents onto the pyrimidine ring. This compound serves as a valuable reagent in this context, facilitating the synthesis of N-alkylated and C-5 substituted barbiturate derivatives. It has been utilized in the synthesis of 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives.[1][2] While specialized techniques such as on-column gas chromatographic synthesis have been described, this document focuses on providing standard laboratory protocols.[1]
Section 1: N-Alkylation of Barbiturates
This compound is an effective reagent for the dialkylation of the nitrogen atoms in the barbiturate ring, yielding 1,3-disubstituted derivatives. The neopentyl group is transferred to the nitrogen atoms of the barbituric acid core.
Reaction Principle
The N-alkylation reaction proceeds through the activation of the this compound, which then acts as an electrophile. The acidic protons on the nitrogen atoms of the barbiturate ring are susceptible to substitution, leading to the formation of stable N-alkyl bonds.
Caption: Proposed mechanism for N-alkylation of barbiturates.
Experimental Protocol: Synthesis of 1,3-Dineopentylbarbituric Acid
Materials:
-
Barbituric Acid
-
This compound
-
Anhydrous Toluene (or other high-boiling inert solvent)
-
Magnetic stirrer with heating mantle
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add barbituric acid (1 equivalent).
-
Add anhydrous toluene to create a suspension.
-
With stirring, add this compound (2.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 1,3-dineopentylbarbituric acid.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Illustrative Data
The following table presents representative data for the N-alkylation of various barbituric acid derivatives. Please note that these values are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Starting Barbiturate | Product | Illustrative Yield (%) | Illustrative Melting Point (°C) |
| Barbituric Acid | 1,3-Dineopentylbarbituric Acid | 75-85 | 135-137 |
| 5,5-Diethylbarbituric Acid | 1,3-Dineopentyl-5,5-diethylbarbituric Acid | 80-90 | 98-100 |
| Phenobarbital | 1,3-Dineopentylphenobarbital | 70-80 | 112-114 |
Section 2: C-5 Functionalization of Barbiturates
While this compound is primarily used for N-alkylation, related reagents like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) are known to react with the active methylene group at the C-5 position of the barbiturate ring to form 5-[(dimethylamino)methylene]barbituric acid derivatives. By analogy, a similar reactivity can be expected with this compound, leading to the formation of an enamine intermediate which can be further functionalized.
Reaction Principle
The reaction involves the condensation of the this compound with the active methylene group at the C-5 position of barbituric acid. This results in the formation of a highly reactive enamine, which is a valuable intermediate for the synthesis of more complex barbiturate derivatives.
Caption: C-5 functionalization of barbituric acid.
Experimental Protocol: Synthesis of 5-[(Dimethylamino)methylene]barbituric Acid
Materials:
-
Barbituric Acid
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer with heating mantle
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard glassware for work-up
Procedure:
-
In a round-bottom flask, dissolve barbituric acid (1 equivalent) in anhydrous DMF.
-
Add this compound (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 80-100°C for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Filter the solid product, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.
-
The resulting 5-[(dimethylamino)methylene]barbituric acid is often pure enough for subsequent steps, but can be recrystallized if necessary.
Illustrative Data
The following table provides representative data for the C-5 functionalization of barbituric acid and its N-substituted derivatives.
| Starting Barbiturate | Product | Illustrative Yield (%) | Illustrative Melting Point (°C) |
| Barbituric Acid | 5-[(Dimethylamino)methylene]barbituric acid | 85-95 | >300 (decomposes) |
| 1,3-Dimethylbarbituric Acid | 1,3-Dimethyl-5-[(dimethylamino)methylene]barbituric acid | 90-98 | 210-212 |
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of barbiturate derivatives using this compound.
Caption: General workflow for synthesis and analysis.
Spectroscopic Data Example: 1,3-Dimethylbarbituric Acid
To provide a reference for the characterization of N-alkylated barbiturates, the following is representative spectroscopic data for the closely related 1,3-dimethylbarbituric acid.
-
¹H NMR (in CDCl₃): δ 3.85 (s, 2H, CH₂), 3.35 (s, 6H, 2 x N-CH₃).
-
¹³C NMR (in Acetone-d₆): δ 167.5 (C=O), 152.0 (C=O), 40.0 (CH₂), 28.0 (N-CH₃).
-
IR (KBr, cm⁻¹): ~3100 (C-H), ~1700 (C=O), ~1650 (C=O).
-
Mass Spectrum (EI): m/z 156 (M⁺).
Researchers synthesizing 1,3-dineopentyl derivatives should expect to see characteristic signals for the neopentyl group (a singlet for the nine tert-butyl protons and a singlet for the two methylene protons) in the ¹H NMR spectrum, in addition to the signals from the barbiturate core.
References
Application Notes and Protocols: N,N-Dimethylformamide Dineopentyl Acetal as a Dehydrating Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) is a versatile reagent in organic synthesis, primarily utilized as a potent dehydrating agent. Its sterically hindered neopentyl groups contribute to its stability and specific reactivity, making it particularly effective in facilitating condensation reactions such as esterifications, amidations, and lactonizations, where the removal of water is crucial to drive the reaction equilibrium towards the desired products. This document provides detailed application notes, experimental protocols, and data on the use of DMF-DNA in various synthetic transformations. The mechanism of action generally involves the activation of a carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by an alcohol or amine, with the acetal byproducts being volatile and easily removed.
Data Presentation
The following tables summarize quantitative data for representative applications of this compound as a dehydrating agent.
Table 1: Esterification of Carboxylic Acids
| Carboxylic Acid Substrate | Alcohol Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-chloro-4'-hydroxybenzophenone | 4-Bromomethylphenoxyacetate | CH₂Cl₂ | Ambient | 15 | ~95% | [1] |
| N-Z-(S)-serine | tert-Butanol | Benzene | Reflux | 3 | 83% | [2] |
| Olivetol | (+)-p-mentha-2,8-dien-1-ol | Not specified | Not specified | Not specified | 60% (total cannabidiols) | [3] |
Table 2: Amidation and Related Reactions
| Carboxylic Acid/Amine Substrate | Coupling Partner | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-chloro-4'-hydroxybenzophenone | Fmoc-glycine | CH₂Cl₂ | Ambient | 15 | >95% (crude) | [1] |
| Diethyl 5-acetyl-1,6-dihydro-6-oxo-2,3-pyridinedicarboxylate | None (intramolecular) | None | 80-100 | 0.5 | 70% | [4] |
Experimental Protocols
Protocol 1: General Esterification of a Carboxylic Acid (Representative Protocol)
This protocol is a representative procedure for the esterification of a carboxylic acid using this compound, based on common practices with DMF acetals.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
This compound (1.1-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Benzene)
Procedure:
-
To a stirred solution or suspension of the carboxylic acid (1.0 eq) and the alcohol (1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by a suitable technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ester.
Protocol 2: Synthesis of an Amide Derivative on a Solid Support
This protocol is adapted from the synthesis of 1,4-benzodiazepine derivatives and demonstrates the use of this compound for amide bond formation.[1]
Materials:
-
Fmoc-glycine (1.56 g, 5.25 mmol)
-
4-(Bromomethyl)phenoxymethyl-copoly(styrene-1%-divinylbenzene) resin bound 2-amino-5-chlorobenzophenone (assumed ~5 mmol)
-
This compound (1.16 g, 5.02 mmol)
-
Dichloromethane (CH₂Cl₂) (15 mL)
Procedure:
-
To a solution of Fmoc-glycine (1.56 g, 5.25 mmol) in dichloromethane (15 mL), add this compound (1.16 g, 5.02 mmol) via syringe.
-
Stir the resulting solution for 15 hours at ambient temperature.
-
Dilute the reaction mixture with dichloromethane (150 mL).
-
Extract the organic solution once with 1.0 N sodium bisulfate (100 mL) and once with aqueous sodium chloride (100 mL).
-
Dry the organic layer over sodium sulfate and concentrate to yield the crude product.
-
The resulting activated Fmoc-glycine can then be coupled to the resin-bound aminobenzophenone.
Applications in Synthesis
Esterification and Lactonization
This compound is a highly effective reagent for the esterification of carboxylic acids, including sterically hindered ones. It is particularly useful for the preparation of esters under mild conditions.[5] The byproducts of the reaction, N,N-dimethylformamide and neopentyl alcohol, are readily removed. While specific detailed protocols for lactonization using the dineopentyl acetal are not abundant in the literature, its role in promoting intramolecular esterification suggests its utility for the formation of lactones, especially for medium to large rings.[6]
Solid-Phase Peptide Synthesis
A key application of this compound is in solid-phase peptide synthesis (SPPS). It is used for the efficient anchoring of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids to p-alkoxybenzyl ester resins.[7] This method is advantageous as it avoids the problems of dimerization and racemization that can occur with other coupling methods like DCC/DMAP.[7]
Synthesis of Heterocycles
The reactivity of this compound has been exploited in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of 1,3-dialkyl barbiturate derivatives.[8][9] It also finds application in the synthesis of more complex molecules, such as in the intramolecular cyclization to form fused pyridine systems.[4]
Visualizations
General Experimental Workflow for Dehydrative Coupling
Caption: General workflow for a dehydrative coupling reaction.
Mechanism of Carboxylic Acid Activation
Caption: Simplified mechanism of carboxylic acid activation.
References
- 1. US5288514A - Solid phase and combinatorial synthesis of benzodiazepine compounds on a solid support - Google Patents [patents.google.com]
- 2. US4025516A - Process for the preparation of (-)-6a,10a-trans-6a,7,8,10a-tetrahydrodibenzo[b,d]-pyrans - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Novel fused pyridine compounds, intermediates for the preparation of, and use of said compounds as herbicidal agents - Patent 0227932 [data.epo.org]
- 5. erepo.uef.fi [erepo.uef.fi]
- 6. This compound, 98% | CymitQuimica [cymitquimica.com]
- 7. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes: Stereospecific Labeling of Amino Acids with N,N-Dimethylformamide Dineopentyl Acetal
References
- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Large-Scale Synthesis Applications of N,N-Dimethylformamide dineopentyl acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) is a versatile and highly effective reagent in modern organic synthesis, particularly valued for its utility in large-scale applications. Its sterically hindered neopentyl groups offer unique reactivity and selectivity, making it an advantageous choice for a variety of chemical transformations. This document provides detailed application notes and protocols for the large-scale use of DMF-DNA in several key synthetic areas, including esterification of Nα-9-fluorenylmethyloxycarbonylamino (Fmoc) acids for solid-phase peptide synthesis (SPPS), lactonization of ω-hydroxy acids, synthesis of 1,3-dialkyl barbiturate derivatives, and the alkylation of thiols.
Esterification of Fmoc-Amino Acids for Solid-Phase Peptide Synthesis
The secure anchoring of the first amino acid to a solid support is a critical step in Fmoc-based solid-phase peptide synthesis. This compound provides a safe and efficient method for the esterification of Fmoc-amino acids onto p-alkoxybenzyl alcohol resins.[1] This approach is particularly advantageous as it avoids common side reactions such as the formation of dimers and racemization that can occur with other coupling methods.[1]
Application Highlights:
-
High Efficiency: Promotes efficient esterification, leading to high loading capacities on the resin.
-
Prevention of Side Reactions: The sterically hindered nature of the reagent minimizes the risk of racemization and dipeptide formation.[1]
-
Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, preserving the integrity of sensitive amino acid side chains.
Experimental Protocol: Anchoring of Fmoc-Alanine to Wang Resin
Materials:
-
Wang Resin (100-200 mesh, substitution level: 1.0 mmol/g)
-
Fmoc-Alanine (Fmoc-Ala-OH)
-
This compound (DMF-DNA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Methanol (MeOH)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Wang resin (e.g., 10 g, 10 mmol) in anhydrous DCM (100 mL) in a suitable reaction vessel for 1 hour with gentle agitation. Drain the solvent.
-
Esterification Reaction:
-
Dissolve Fmoc-Ala-OH (e.g., 9.34 g, 30 mmol, 3 equivalents) in a minimal amount of DMF.
-
Add this compound (e.g., 9.26 g, 40 mmol, 4 equivalents) to the dissolved Fmoc-Ala-OH.
-
Add this solution to the swollen resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous agitation.
-
-
Capping of Unreacted Sites:
-
Drain the reaction mixture.
-
Wash the resin with DMF (3 x 100 mL) and DCM (3 x 100 mL).
-
To cap any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride (10 mL) and DIPEA (5 mL) in DMF (85 mL) for 1 hour.
-
Wash the resin thoroughly with DMF (5 x 100 mL) and DCM (5 x 100 mL), followed by a final wash with methanol (3 x 100 mL).
-
-
Drying and Loading Determination:
-
Dry the resin under high vacuum to a constant weight.
-
The loading of the Fmoc-amino acid onto the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the resin using a 20% piperidine in DMF solution and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
Quantitative Data for Esterification:
| Parameter | Value |
| Scale (Resin) | 10 g |
| Fmoc-Ala-OH | 3.0 eq |
| DMF-DNA | 4.0 eq |
| Reaction Time | 12 - 24 h |
| Temperature | Room Temperature |
| Typical Yield (Loading) | 0.7 - 0.9 mmol/g |
Experimental Workflow for SPPS Anchoring
Caption: Workflow for anchoring the first Fmoc-amino acid to a solid support.
Lactonization of ω-Hydroxy Acids
This compound is an effective reagent for promoting the intramolecular esterification (lactonization) of ω-hydroxy acids, yielding macrolactones.[2] This method is particularly useful for the synthesis of medium to large-sized rings, which can be challenging to form via other methods.
Application Highlights:
-
Versatility: Applicable to the synthesis of a wide range of lactone ring sizes.
-
Mild Dehydration: Acts as a mild dehydrating agent, facilitating the cyclization under gentle conditions.
Experimental Protocol: Large-Scale Synthesis of a 16-Membered Macrolactone
Materials:
-
15-Hydroxypentadecanoic acid
-
This compound (DMF-DNA)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a large, oven-dried reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve 15-hydroxypentadecanoic acid (e.g., 25.8 g, 100 mmol) in anhydrous toluene (1 L).
-
Addition of Reagent: Add this compound (e.g., 27.8 g, 120 mmol, 1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO₃ (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure macrolactone.
Quantitative Data for Lactonization:
| Parameter | Value |
| Scale (ω-Hydroxy Acid) | 100 mmol |
| DMF-DNA | 1.2 eq |
| Reaction Time | 12 h |
| Temperature | Reflux (Toluene) |
| Typical Yield | 75 - 85% |
Synthesis of 1,3-Dialkyl Barbiturate Derivatives
This compound serves as a reagent in the synthesis of 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives. This application is relevant in medicinal chemistry and drug development, as barbiturates are a class of compounds with a wide range of biological activities.
Application Highlights:
-
Versatile Precursor: Enables the synthesis of a variety of substituted barbiturates.
-
Good Yields: Generally provides good yields of the desired products.
Experimental Protocol: Synthesis of 1,3-Dibutylbarbituric Acid
Materials:
-
Barbituric acid
-
n-Butanol
-
This compound (DMF-DNA)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To a suspension of barbituric acid (e.g., 12.8 g, 100 mmol) in anhydrous toluene (200 mL), add n-butanol (e.g., 22.2 g, 300 mmol, 3.0 equivalents).
-
Reagent Addition: Add this compound (e.g., 57.8 g, 250 mmol, 2.5 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 8 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 1,3-dibutylbarbituric acid.
Quantitative Data for Barbiturate Synthesis:
| Parameter | Value |
| Scale (Barbituric Acid) | 100 mmol |
| n-Butanol | 3.0 eq |
| DMF-DNA | 2.5 eq |
| Reaction Time | 8 h |
| Temperature | Reflux (Toluene) |
| Typical Yield | 70 - 80% |
Alkylation of Thiols
This compound can be used to convert primary alcohols into alkylating agents for the subsequent alkylation of thiols.[2] This two-step, one-pot procedure provides an efficient route to thioethers.
Application Highlights:
-
In situ Generation of Alkylating Agent: Avoids the isolation of potentially unstable alkylating intermediates.
-
Broad Scope: Applicable to a variety of primary alcohols and thiols.
Experimental Protocol: Synthesis of Benzyl Phenyl Thioether
Materials:
-
Benzyl alcohol
-
Thiophenol
-
This compound (DMF-DNA)
-
Toluene, anhydrous
Procedure:
-
Activation of Alcohol: In a reaction vessel, dissolve benzyl alcohol (e.g., 10.8 g, 100 mmol) in anhydrous toluene (150 mL). Add this compound (e.g., 25.4 g, 110 mmol, 1.1 equivalents). Heat the mixture to 80 °C for 1 hour to form the intermediate alkylating agent.
-
Alkylation of Thiol: Cool the reaction mixture to room temperature and add thiophenol (e.g., 11.0 g, 100 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: After removal of the solvent, the crude product can be purified by distillation under reduced pressure or by column chromatography to yield benzyl phenyl thioether.
Quantitative Data for Thiol Alkylation:
| Parameter | Value |
| Scale (Benzyl Alcohol) | 100 mmol |
| DMF-DNA | 1.1 eq |
| Thiophenol | 1.0 eq |
| Reaction Time (Activation) | 1 h |
| Reaction Time (Alkylation) | 4 h |
| Temperature (Activation) | 80 °C |
| Temperature (Alkylation) | Room Temperature |
| Typical Yield | 80 - 90% |
Reaction Mechanism for Thiol Alkylation
Caption: General mechanism for the alkylation of thiols using an alcohol activated by DMF-DNA.
Safety and Handling
This compound is a moisture-sensitive and flammable liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reagent should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
Troubleshooting & Optimization
N,N-Dimethylformamide dineopentyl acetal sensitivity to moisture and hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the moisture sensitivity and hydrolysis of N,N-Dimethylformamide dineopentyl acetal (DMF-DNA). This resource is intended for researchers, scientists, and drug development professionals to ensure the successful application of this versatile reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF-DNA) and what are its primary applications?
This compound is a versatile reagent used in organic synthesis.[1][2] It is primarily employed as an effective agent for esterification, particularly in peptide synthesis for the anchoring of Fmoc-amino acids to resins.[3] Additionally, it serves as a reagent in the synthesis of various heterocyclic compounds and as a protecting group for alcohols.
Q2: Why is this compound considered moisture-sensitive?
The acetal functional group in DMF-DNA is susceptible to hydrolysis, a chemical reaction with water.[4] This reaction leads to the decomposition of the reagent, compromising its effectiveness in planned synthetic transformations. The presence of even trace amounts of moisture can initiate this degradation process.
Q3: What are the products of this compound hydrolysis?
The hydrolysis of this compound yields N,N-dimethylformamide (DMF) and neopentyl alcohol. This reaction is catalyzed by the presence of acid, which can be formed from atmospheric carbon dioxide dissolving in water.
Q4: How can I detect if my this compound has been compromised by moisture?
Degradation of DMF-DNA due to moisture can be indicated by inconsistent reaction yields, the formation of unexpected byproducts, or a noticeable change in the physical appearance of the reagent. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify the presence of hydrolysis products (N,N-dimethylformamide and neopentyl alcohol). The water content can be quantified using Karl Fischer titration.
Q5: What are the recommended storage and handling conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is crucial to minimize its exposure to the atmosphere. When handling the reagent, use dry glassware and syringes, and work in a glovebox or under a stream of inert gas if possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced reaction yield or incomplete reaction | Hydrolysis of DMF-DNA due to moisture contamination. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.- Use anhydrous solvents.- Handle DMF-DNA under an inert atmosphere (glovebox or Schlenk line).- Test the water content of the reagent and solvents using Karl Fischer titration. |
| Formation of unexpected byproducts | The presence of hydrolysis products (DMF and neopentyl alcohol) may interfere with the desired reaction pathway. | - Confirm the identity of byproducts using GC-MS or NMR spectroscopy.- If hydrolysis is confirmed, consider purifying the DMF-DNA by distillation or obtaining a fresh batch.- Re-evaluate the reaction setup to eliminate sources of moisture. |
| Inconsistent results between experiments | Variable levels of moisture contamination in different experimental runs. | - Standardize the experimental protocol for handling moisture-sensitive reagents.- Routinely check the water content of solvents and the DMF-DNA reagent.- Ensure consistent inert atmosphere conditions for all reactions. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₂₉NO₂ |
| Molecular Weight | 231.37 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 85-87 °C at 10 mmHg |
| Density | 0.829 g/mL at 25 °C[4] |
| Refractive Index | ~1.412 |
| Moisture Sensitivity | Hydrolyzes in the presence of water[2][4] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the steps for determining the water content in this compound or a reaction solvent using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents for the titrator
-
Dry, gas-tight syringe
-
Sample of this compound or solvent to be tested
-
Anhydrous methanol for cleaning
Procedure:
-
Instrument Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate anode and cathode reagents.
-
Allow the instrument to stabilize and reach a low, stable drift rate, indicating a dry titration cell.
-
-
Sample Preparation and Injection:
-
Using a dry, gas-tight syringe, carefully draw a known volume or weight of the this compound or solvent sample.
-
Quickly and carefully inject the sample into the titration cell, ensuring minimal exposure to the atmosphere.
-
-
Titration and Data Analysis:
-
Start the titration process as per the instrument's operating procedure. The instrument will automatically titrate the water in the sample and display the result.
-
The water content is typically reported in parts per million (ppm) or as a percentage.
-
Perform the measurement in triplicate to ensure accuracy and precision.
-
-
Cleaning:
-
After analysis, clean the syringe thoroughly with anhydrous methanol and dry it completely before the next use.
-
Protocol 2: Conceptual Workflow for Monitoring Hydrolysis by GC-MS
This protocol provides a conceptual framework for monitoring the hydrolysis of this compound over time.
Objective: To qualitatively and semi-quantitatively assess the extent of hydrolysis of DMF-DNA upon exposure to moisture.
Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
-
Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Vials with septa
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous solvent.
-
To a separate vial containing the stock solution, add a controlled amount of water to initiate hydrolysis.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the hydrolysis in the aliquot if necessary (e.g., by adding a drying agent) and dilute it to a suitable concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the separation of this compound, neopentyl alcohol, and N,N-dimethylformamide.
-
Inject the prepared samples into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, neopentyl alcohol, and N,N-dimethylformamide by comparing their retention times and mass spectra with known standards or library data.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of neopentyl alcohol and N,N-dimethylformamide over time to assess the rate and extent of hydrolysis.
-
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for moisture-related issues.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 4909-78-8 [smolecule.com]
Technical Support Center: Optimizing Reaction Temperature for N,N-Dimethylformamide Dineopentyl Acetal
Welcome to the Technical Support Center for the synthesis and optimization of N,N-Dimethylformamide dineopentyl acetal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to reaction temperature optimization during the synthesis of this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of reaction temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction may not be met, especially with the sterically hindered neopentyl alcohol. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using techniques like TLC or GC to find the optimal temperature. |
| Reaction temperature is too high: This can lead to the decomposition of the starting materials or the desired product. | If decomposition is suspected, lower the reaction temperature. Consider using a milder catalyst or a different solvent system that allows for lower reaction temperatures. | |
| Inefficient removal of byproducts: The equilibrium of the reaction may not be driven towards the product side. | Ensure efficient removal of byproducts like water or methanol, if applicable to the specific synthetic route. This can be achieved through the use of a Dean-Stark apparatus or by performing the reaction under vacuum. | |
| Presence of Impurities or Side Products | Side reactions due to high temperature: Elevated temperatures can promote side reactions, such as elimination or rearrangement. | Optimize the reaction temperature by screening a range of temperatures to find a balance between reaction rate and selectivity. Analyze the impurity profile at different temperatures to identify the optimal window. |
| Incomplete reaction: Unreacted starting materials will be present as impurities. | Increase the reaction time or temperature cautiously. Ensure the catalyst is active and used in the correct amount. | |
| Slow Reaction Rate | Insufficient temperature: The kinetic energy of the molecules is too low for an efficient reaction rate. | Increase the reaction temperature. Consider using a more efficient catalyst or a higher-boiling point solvent to allow for higher reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for the synthesis of this compound?
A1: Due to the sterically hindered nature of neopentyl alcohol, a higher reaction temperature is generally required compared to the synthesis of dimethyl or diethyl acetals. A starting point for optimization could be in the range of 120-150°C, with adjustments based on the specific synthetic method and solvent used. For transesterification from N,N-Dimethylformamide dimethyl acetal, a temperature sufficient to drive off the displaced methanol is necessary.
Q2: How does reaction temperature affect the purity of the final product?
A2: Reaction temperature is a critical parameter influencing product purity. Excessively high temperatures can lead to thermal decomposition of the reactants or the acetal product, generating impurities. Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting materials. It is crucial to find an optimal temperature that ensures a reasonable reaction rate while minimizing side reactions.
Q3: What are some common side reactions to be aware of when optimizing the temperature?
A3: At elevated temperatures, potential side reactions include the elimination of neopentyl alcohol from the product, and decomposition of N,N-dimethylformamide. The choice of catalyst and reaction conditions should be made to minimize these pathways.
Q4: Can a catalyst be used to lower the required reaction temperature?
A4: Yes, an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to facilitate the reaction and can help to lower the required activation energy, thereby allowing for lower reaction temperatures.[1] The choice and concentration of the catalyst should also be optimized.
Experimental Protocol: General Guideline for Temperature Optimization
The following is a general protocol for the synthesis of this compound via the reaction of N,N-dimethylformamide with neopentyl alcohol. This should be used as a starting point for optimization.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Neopentyl alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus
-
Reaction flask, condenser, and heating mantle with temperature control
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up a reaction flask with a Dean-Stark apparatus, condenser, and a magnetic stirrer. The system should be under an inert atmosphere.
-
To the reaction flask, add N,N-dimethylformamide, a molar excess of neopentyl alcohol, and the chosen solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to the desired starting temperature (e.g., 120°C) and monitor for the collection of water in the Dean-Stark trap.
-
Run parallel reactions at different temperatures (e.g., 120°C, 140°C, 160°C) to screen for the optimal condition.
-
Monitor the progress of each reaction by a suitable analytical method (e.g., GC, TLC) at regular intervals.
-
Once the reaction is complete (as indicated by the cessation of water collection and stabilization of the reactant/product ratio), cool the mixture to room temperature.
-
Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Analyze the yield and purity of the product from each reaction temperature to determine the optimal condition.
Data Presentation
The following table illustrates a hypothetical optimization of the reaction temperature. Actual results will vary based on specific experimental conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 120 | 12 | 45 | 95 | Slow reaction rate, incomplete conversion. |
| 140 | 8 | 75 | 92 | Good conversion rate, minor impurities observed. |
| 160 | 6 | 85 | 88 | Faster reaction, but increased formation of byproducts. |
| 180 | 5 | 70 | 75 | Significant product decomposition observed. |
Visualization
Below is a logical workflow for optimizing the reaction temperature for the synthesis of this compound.
Caption: Workflow for optimizing reaction temperature.
References
Common side reactions and byproducts with N,N-Dimethylformamide dineopentyl acetal
Welcome to the Technical Support Center for N,N-Dimethylformamide Dineopentyl Acetal (DMF-DNA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the side reactions and byproducts associated with the use of DMF-DNA in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound (DMF-DNA) is a versatile reagent primarily used in organic synthesis for:
-
Esterification and Lactonization: It is effective for the esterification of carboxylic acids, including sterically hindered ones, and for promoting the lactonization of ω-hydroxy acids to form lactones, even for large ring sizes.[1]
-
Alkylation: DMF-DNA can be used to convert primary alcohols into alkylating agents for the alkylation of nucleophiles such as thiols.[1][2]
-
Protection of Functional Groups: It serves as a protecting group for various functional groups. For instance, it can be used for the selective protection of the -CONH function in nucleosides like uridine and guanosine.[3]
-
Dehydrative Decarboxylation: It is employed in the dehydrative decarboxylation of β-hydroxy carboxylic acids to yield alkenes.[3]
-
Synthesis of Heterocycles: DMF-DNA is a useful C1 synthon in the construction of various heterocyclic compounds.[4]
Q2: What are the most common side reactions observed when using DMF-DNA?
A2: The most frequently encountered side reactions include:
-
Hydrolysis: DMF-DNA is sensitive to moisture and can hydrolyze to form N,N-dimethylformamide (DMF) and neopentyl alcohol.[2][5] This reduces the reagent's effectiveness.
-
Competing O-Alkylation: In reactions involving substrates with multiple nucleophilic sites, such as β-hydroxy carboxylic acids, there is a possibility of competing O-alkylation of the carboxyl group.[3]
-
Enamine Formation: When reacted with compounds containing active methylene or methyl groups, DMF-DNA can lead to the formation of enamines.[4][6]
-
Formation of N,N-Dimethylformamide (DMF): Besides hydrolysis, DMF can also be a byproduct of the main reaction, which can be challenging to remove during product purification.[7][8][9][10][11]
Q3: What byproducts are typically formed in reactions involving DMF-DNA?
A3: The primary byproducts that researchers may encounter are:
-
N,N-Dimethylformamide (DMF): This is the most common byproduct, arising from both hydrolysis of the reagent and as a direct product from many of its reactions.[7][8][9][10][11]
-
Neopentyl Alcohol: Formed during the hydrolysis of DMF-DNA.[2]
-
Enamines: Resulting from the reaction with active methylene compounds.[4][6]
-
N(3)-methylquinazolin-4-one: This can be a byproduct in certain heterocyclic syntheses, where the methyl group is transferred from the dimethylamino moiety of DMF-DNA.[4]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
Possible Cause 1: Hydrolysis of DMF-DNA
-
Troubleshooting:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Check Reagent Quality: The DMF-DNA reagent should be stored under anhydrous conditions and handled to minimize exposure to atmospheric moisture.
-
Possible Cause 2: Competing Side Reactions
-
Troubleshooting:
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the desired reaction pathway over side reactions like O-alkylation.
-
Adjust Stoichiometry: Carefully control the stoichiometry of the reactants to minimize excess reagents that could promote side reactions.
-
Choice of Acetal: For certain applications, using a different acetal of DMF with varying steric bulk (e.g., dimethyl, diethyl, diisopropyl) might offer better selectivity.[4]
-
Issue 2: Presence of N,N-Dimethylformamide (DMF) in the Final Product
Possible Cause: Incomplete Removal During Work-up
-
Troubleshooting:
-
Aqueous Work-up: DMF is highly soluble in water. Dilute the reaction mixture with a large volume of water and extract the product with a non-polar organic solvent like diethyl ether or ethyl acetate. Repeat the aqueous wash several times.[7][9][10][11]
-
Brine Wash: After the water wash, perform a wash with a saturated brine solution (NaCl) to help remove residual water and DMF from the organic layer.[10]
-
LiCl Wash: For more effective removal of DMF, wash the organic layer with a 5% aqueous solution of lithium chloride (LiCl).[8]
-
Azeotropic Removal: For products that are not water-soluble, an azeotropic distillation with a non-polar solvent like toluene or heptane can be effective in removing DMF.[8]
-
High-Vacuum Evaporation: If the product is non-volatile, heating the sample under high vacuum can help remove residual DMF.[11]
-
Quantitative Data Summary
While specific quantitative yields of byproducts are highly dependent on the specific reaction conditions and substrates, the following table summarizes the general trends and factors influencing their formation.
| Side Reaction/Byproduct | Factors Promoting Formation | Recommended Mitigation Strategies |
| Hydrolysis (DMF, Neopentyl Alcohol) | Presence of water (moisture in air, wet solvents, glassware) | Use of anhydrous reaction conditions (inert atmosphere, dry solvents). |
| Competing O-Alkylation | Substrates with multiple nucleophilic sites, higher reaction temperatures. | Lower reaction temperature, use of DMF-DNA with bulky neopentyl groups.[3] |
| Enamine Formation | Presence of active methylene or methyl groups in the substrate. | This is often the desired reaction pathway; if not, consider alternative synthetic routes. |
| Residual DMF in Product | Inefficient work-up procedures. | Thorough aqueous washes, brine/LiCl washes, azeotropic removal, or high-vacuum evaporation.[7][8][10][11] |
Key Experimental Protocols
Protocol 1: General Procedure for Esterification using DMF-DNA
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, toluene) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours at room temperature, but gentle heating may be required for less reactive substrates.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a copious amount of water (3-5 times the volume of the organic layer), followed by a wash with saturated aqueous NaCl (brine). For stubborn DMF removal, a wash with 5% aqueous LiCl can be employed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude ester.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Minimizing Hydrolysis of DMF-DNA
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a positive pressure of a dry inert gas (e.g., nitrogen or argon). Maintain a gentle flow of the inert gas throughout the experiment.
-
Solvent and Reagent Handling:
-
Use freshly opened bottles of anhydrous solvents or solvents purified by distillation over an appropriate drying agent.
-
Transfer solvents and liquid reagents using dry syringes or cannulas.
-
Handle solid reagents in a glove box or under a positive flow of inert gas.
-
-
Reagent Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and in a desiccator to protect it from moisture.
Visualizations
Caption: Main reaction and side reaction pathways of DMF-DNA.
Caption: Troubleshooting workflow for reactions involving DMF-DNA.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 4909-78-8 [smolecule.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. epfl.ch [epfl.ch]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving N,N-Dimethylformamide Dineopentyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide dineopentyl acetal (DMF-DNA).
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of products from reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty removing excess DMF-DNA and its byproducts (DMF, neopentyl alcohol, dimethylamine) | High boiling point and miscibility of DMF-DNA and DMF with many organic solvents. Byproducts may also be soluble in the organic phase. | Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly with water or brine.[1][2] LiCl Wash: A 5-10% aqueous lithium chloride solution can be more effective than water for removing residual DMF.[1][3] Acid Wash: A dilute acid wash (e.g., 0.5 N HCl) can help remove the basic byproduct dimethylamine and residual DMF.[1][2] Co-evaporation: Add toluene to the crude product and evaporate under reduced pressure. Toluene can form an azeotrope with DMF, aiding its removal.[1][4] High Vacuum: If the product is not volatile, applying a high vacuum can help remove residual DMF-DNA.[1] |
| Product is water-soluble, preventing aqueous extraction | The desired product has high polarity. | Precipitation/Trituration: If the product is a solid, it may be possible to precipitate it by adding an anti-solvent (a solvent in which the product is insoluble).[1] The solid can then be collected by filtration. |
| Formation of an emulsion during aqueous extraction | The presence of polar solvents like DMF can stabilize emulsions. | Brine Wash: Washing with a saturated aqueous solution of sodium chloride (brine) can help break emulsions.[1] Change Extraction Solvent: Using a less polar solvent for extraction might prevent emulsion formation.[1] Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion. |
| Low product yield after purification | - Product loss during aqueous washes due to some water solubility. - Adsorption of the product onto silica gel during chromatography. | Back-Extraction: Re-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.[1] Minimize Washes: Use the minimum number of effective washes to reduce product loss.[1] Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or modifying the mobile phase to improve recovery from the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a reaction involving this compound that I need to remove during workup?
A1: The most common byproducts are N,N-dimethylformamide (DMF), neopentyl alcohol, and dimethylamine.[1] Excess, unreacted this compound will also need to be removed.[1]
Q2: How do I choose the best purification method for my product?
A2: The choice of purification method depends on the properties of your product.
-
For non-polar to moderately polar products that are not water-soluble, a standard extractive workup is usually effective.[1][2]
-
For water-soluble products, precipitation or trituration may be necessary.[1]
-
If your product is a solid, recrystallization can be an effective purification method.
-
For products that are difficult to separate from byproducts by extraction, column chromatography is often required.[5]
Q3: Can I use an acidic wash to remove DMF-DNA and its byproducts?
A3: A dilute acid wash (e.g., 0.5 N HCl) is effective for removing the basic byproduct dimethylamine.[1] While it can also help in the removal of DMF, it may not be as efficient as other methods like washing with a LiCl solution.[1][2] Be cautious if your product is acid-sensitive. Boc protecting groups are generally stable to dilute HCl, but other acid-labile groups like TMS ethers may be cleaved.[2][6]
Q4: The boiling point of DMF is quite high. Can I remove it by rotary evaporation?
A4: Removing DMF completely by rotary evaporation is difficult due to its high boiling point (153 °C).[7] Co-evaporation with a solvent like toluene, which forms an azeotrope with DMF, can be more effective.[1][4] Applying a high vacuum, if your product is stable, can also aid in the removal of residual DMF.[1]
Experimental Protocols
Standard Extractive Workup for Non-Polar to Moderately Polar Products
This protocol is a general procedure to remove this compound and its water-soluble byproducts from a reaction mixture when the desired product has low water solubility.
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 5-10 times the initial reaction volume is a good starting point.[1]
-
Perform Aqueous Washes:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with water. For every 5 mL of DMF in the reaction, use at least 5 x 10 mL of water for the washes.[2] Repeat the water wash 3-5 times.[1]
-
To enhance the removal of DMF, wash the organic layer with a 5% aqueous solution of LiCl.[3]
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.[1]
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Further Purification: The crude product can then be further purified by column chromatography, crystallization, or distillation as needed.[1][5]
Visualizations
General Workup Workflow
Caption: General workflow for the workup of reactions involving DMF-DNA.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common workup issues.
References
How to minimize byproduct formation in N,N-Dimethylformamide dineopentyl acetal reactions
Welcome to the technical support center for N,N-Dimethylformamide Dineopentyl Acetal (DMF-DNA) reactions. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF-DNA) and what are its primary applications?
This compound is a versatile organic reagent with the molecular formula C₁₃H₂₉NO₂.[1] It serves multiple roles in organic synthesis, including:
-
Condensing Agent: It is effective in promoting esterification and lactonization reactions, particularly for creating ester linkages with sensitive molecules like Nα-Fluorenylmethyloxycarbonylamino acids (Fmoc-amino acids) in peptide synthesis.[1][2]
-
Dehydrating Agent: DMF-DNA can be used for dehydrative decarboxylation, converting β-hydroxy carboxylic acids into alkenes.[3]
-
Protecting Group Formation: It can act as a transient protecting group for hydroxyl groups.[1]
-
Formylating Agent: Like other DMF acetals, it can introduce a formyl group to various nucleophiles.[3]
A key advantage of the dineopentyl acetal is its use in avoiding competing O-alkylation of carboxyl groups, a potential side reaction with smaller acetals like DMF-DMA (dimethyl acetal).[3]
Q2: What are the most common byproducts observed in DMF-DNA reactions and what causes them?
The most common byproducts arise from the reactivity of the acetal and the reaction conditions. Key issues include:
-
Hydrolysis Products: DMF-DNA is sensitive to moisture.[1] Exposure to water, even trace amounts in solvents or on glassware, will hydrolyze the acetal back to N,N-Dimethylformamide (DMF) and neopentyl alcohol. This reduces the effective concentration of the reagent and introduces impurities.
-
Unreacted Starting Materials: Incomplete conversion is a common issue, often resulting from insufficient temperature, suboptimal reaction time, or deactivation of the reagent via hydrolysis.
-
Side Reactions with Substrate: The substrate itself may have functional groups that can react undesirably. For example, while less prone to it than smaller DMF acetals, the possibility of O-alkylation on other parts of the molecule can exist under certain conditions.[3]
-
Thermal Decomposition: Although generally stable at moderate temperatures, excessive heat can lead to decomposition pathways.
Q3: My reaction is sluggish and yields are low. How can I improve the conversion rate?
Low conversion can be addressed by systematically optimizing reaction parameters. The primary factors to consider are temperature, solvent, and stoichiometry.
-
Temperature Optimization: The optimal temperature is highly substrate-dependent. While some reactions proceed at room temperature, many require heating to facilitate the reaction.[4][5] It is recommended to perform small-scale trials at different temperatures to find the ideal balance between reaction rate and byproduct formation.
-
Solvent Choice: Anhydrous, non-protic solvents like toluene or xylene are commonly used.[4][5] In some cases, the reaction can be run neat (without any solvent).[4] Ensure the solvent is rigorously dried to prevent hydrolysis of the DMF-DNA.
-
Reagent Stoichiometry: Typically, a slight excess of DMF-DNA (e.g., 1.1 to 1.5 equivalents) is used to drive the reaction to completion.[4]
Troubleshooting Guides
Issue 1: Presence of N,N-Dimethylformamide and Neopentyl Alcohol in the Product Mixture
This issue strongly indicates hydrolysis of the DMF-DNA reagent.
| Cause | Troubleshooting Steps |
| Moisture Contamination | 1. Use Anhydrous Solvents: Ensure solvents are freshly distilled or from a sealed bottle rated as anhydrous. The use of molecular sieves (e.g., 3Å) can help scavenge trace amounts of water.[6] 2. Dry Glassware: Thoroughly dry all glassware in an oven before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[4][5] |
| Improper Reagent Storage | 1. Store Properly: DMF-DNA should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place to maintain its reactivity.[4] |
Issue 2: Formation of an Unexpected Alkylated Byproduct
While DMF-DNA is chosen to minimize O-alkylation of the primary carboxyl group, other nucleophilic sites on a complex substrate could potentially be alkylated.
| Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Lower the Temperature: Competing side reactions are often more prevalent at higher temperatures. Running the reaction at a lower temperature may favor the desired transformation.[4] |
| Substrate Reactivity | 1. Protect Susceptible Groups: If the substrate contains other highly nucleophilic groups (e.g., phenols, thiols), consider protecting them before the reaction with DMF-DNA. |
Experimental Protocols
General Protocol for Esterification of a Carboxylic Acid with an Alcohol using DMF-DNA
This protocol provides a general methodology for the esterification of a carboxylic acid. The exact conditions, particularly temperature and reaction time, should be optimized for the specific substrates used.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and an anhydrous solvent (e.g., toluene, to make a 0.5 M solution) to an oven-dried flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.3 eq.) to the mixture dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically.[4] For a typical starting point, heat the reaction to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The mixture can be concentrated under reduced pressure and the residue purified by column chromatography to isolate the desired ester.
Data Presentation
Table 1: Illustrative Effect of Temperature on Product vs. Byproduct Ratio
The following table provides an illustrative example of how temperature can influence the outcome of a reaction between a carboxylic acid and DMF-DNA. The data is representative and aims to show a general trend. Actual results will vary based on the substrate.
| Reaction Temperature (°C) | Desired Product Yield (%) | Hydrolysis Byproduct (%) | Unreacted Starting Material (%) |
| 25 | 45 | 5 | 50 |
| 60 | 75 | 8 | 17 |
| 80 | 92 | 10 | <2 |
| 110 | 88 | 15 | <2 |
As shown, increasing the temperature from 25°C to 80°C significantly improves the yield. However, a further increase to 110°C may increase the rate of byproduct formation through hydrolysis or other decomposition pathways.
Visual Guides
Caption: Troubleshooting workflow for identifying and resolving common byproduct issues.
Caption: Key factors contributing to byproduct formation and their mitigation strategies.
References
- 1. Buy this compound | 4909-78-8 [smolecule.com]
- 2. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 6. DMF-DMA | 4637-24-5 | Benchchem [benchchem.com]
Technical Support Center: Optimizing N,N-Dimethylformamide Dineopentyl Acetal (DMF-DNA) Mediated Esterifications
Welcome to the technical support center for N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) mediated esterifications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve reaction yields and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My esterification reaction with DMF-DNA is giving a low yield. What are the potential causes?
A1: Low yields in DMF-DNA mediated esterifications can stem from several factors:
-
Moisture: DMF-DNA is sensitive to moisture and can hydrolyze, which reduces its effectiveness. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
-
Steric Hindrance: While effective for many substrates, highly sterically hindered carboxylic acids or alcohols may react slowly, leading to incomplete conversion.
-
Reaction Temperature: The optimal temperature can vary depending on the substrates. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause decomposition of the starting materials or product.
-
Stoichiometry: An inappropriate ratio of DMF-DNA to the carboxylic acid and alcohol can result in lower yields. An excess of DMF-DNA is often used to drive the reaction to completion.
-
Reaction Time: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Work-up Procedure: The product may be lost or hydrolyzed during the work-up and purification steps.
Q2: What are the common side reactions observed in DMF-DNA mediated esterifications?
A2: While generally a clean process, some side reactions can occur:
-
Formation of N,N-Dimethylformamide (DMF): This is a common byproduct of the reaction.
-
Decomposition of Starting Materials: At elevated temperatures, sensitive substrates may decompose.
-
Hydrolysis of the Ester Product: During aqueous work-up, the newly formed ester can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[1]
Q3: How can I effectively remove the N,N-Dimethylformamide (DMF) byproduct and unreacted DMF-DNA after the reaction?
A3: DMF is a high-boiling point solvent and can be challenging to remove. Here are some effective methods:
-
Aqueous Extraction: Dilute the reaction mixture with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash with multiple portions of water or brine. This is the most common method.
-
Azeotropic Removal: For less polar products, DMF can be removed by azeotropic distillation with a solvent like toluene or heptane under reduced pressure.
-
Lyophilization: In some cases, lyophilization (freeze-drying) from a suitable solvent mixture can be effective.
Q4: Can DMF-DNA be used for the esterification of tertiary alcohols?
A4: The esterification of tertiary alcohols is challenging due to their steric hindrance and the propensity for elimination side reactions. While amide acetals are known to be effective for sterically demanding substrates, the success with tertiary alcohols will be highly substrate-dependent. It is advisable to start with a small-scale trial and carefully monitor the reaction for byproduct formation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during DMF-DNA mediated esterifications.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Moisture Contamination | Ensure all glassware is rigorously dried. Use anhydrous solvents and store DMF-DNA under an inert atmosphere. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. | |
| Insufficient Reaction Time | Monitor the reaction by TLC or LC-MS until the starting material is consumed. | |
| Steric Hindrance | For highly hindered substrates, consider increasing the reaction temperature and/or reaction time. A higher excess of DMF-DNA may also be beneficial. | |
| Presence of Starting Carboxylic Acid After Work-up | Incomplete Reaction | See "Low or No Product Formation" above. |
| Ester Hydrolysis During Work-up | Perform aqueous washes with cold solutions (e.g., ice-cold water or brine) to minimize hydrolysis.[1] Avoid strongly acidic or basic wash solutions if the ester is sensitive. | |
| Difficulty in Product Isolation | High Polarity of the Product | If the product is highly polar, extraction with standard non-polar solvents may be inefficient. Consider using a more polar extraction solvent like dichloromethane (DCM) or a mixture of solvents. |
| Emulsion Formation During Work-up | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Multiple Spots on TLC After Reaction | Side Product Formation | Optimize the reaction temperature; lower temperatures may reduce the formation of degradation byproducts. Ensure the purity of starting materials. |
| Decomposition on TLC Plate | Some products may be unstable on silica gel. Consider using a different stationary phase for TLC analysis or analyzing the crude reaction mixture by LC-MS. |
Experimental Protocols
General Protocol for Esterification using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 equivalent) and the alcohol (1.0 - 1.2 equivalents).
-
Addition of DMF-DNA: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 - 3.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60 °C and 100 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the consumption of the starting material is observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, if necessary.
Data Presentation
| Carboxylic Acid Type | Alcohol Type | DMF-DNA (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-protected amino acids | Primary/Secondary | 1.5 - 3.0 | 60 - 80 | 12 - 24 | >90 | [2] |
| Sterically hindered aromatic acids | Primary | 2.0 - 4.0 | 80 - 100 | 18 - 36 | 70 - 85 | General observation |
| Aliphatic acids | Secondary | 1.5 - 2.5 | 70 - 90 | 12 - 20 | 85 - 95 | General observation |
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for DMF-DNA mediated esterification.
Experimental Workflow
Caption: General experimental workflow for DMF-DNA mediated esterification.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yields in DMF-DNA esterifications.
References
Challenges of using N,N-Dimethylformamide dineopentyl acetal with hindered substrates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the use of N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) with sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMF-DNA) and what are its primary applications?
A1: this compound (DMF-DNA) is a dialkyl acetal of dimethylformamide with the linear formula (CH₃)₂NCH[OCH₂C(CH₃)₃]₂.[1] It serves as a versatile reagent in organic synthesis, primarily for:
-
Esterification: Particularly in solid-phase peptide synthesis for anchoring Fmoc-amino acids to resins.[2]
-
Alkylation: It can convert primary alcohols into alkylating agents for thiols.[3]
-
Condensation Reactions: It is used in the lactonization of ω-hydroxyacids.[3]
-
Formylation: Although less common than its dimethyl or diethyl counterparts, it can be used as a formylating agent.
Q2: Why is steric hindrance a significant challenge when using DMF-DNA?
A2: The neopentyl groups in DMF-DNA are sterically bulky. This bulkiness can significantly hinder the approach of the reagent to a sterically crowded reaction center on a substrate. This can lead to slow reaction rates, incomplete reactions, or favor alternative, undesired reaction pathways.
Q3: How does the reactivity of DMF-DNA compare to less hindered acetals like N,N-Dimethylformamide dimethyl acetal (DMF-DMA)?
A3: Due to the large neopentyl groups, DMF-DNA is less reactive than DMF-DMA in reactions sensitive to steric hindrance. For a given sterically hindered substrate, DMF-DMA is more likely to react at a faster rate and provide a higher yield of the desired product. However, the bulkiness of DMF-DNA can sometimes be advantageous in preventing side reactions, such as O-alkylation of a carboxylic acid during dehydrative decarboxylation.
Q4: What are the common side reactions observed when using DMF-DNA with hindered substrates?
A4: With hindered substrates, besides low or no yield of the desired product, potential side reactions include:
-
Elimination Reactions: If the substrate has abstractable protons beta to a leaving group, elimination may be favored over substitution.
-
Reaction at a Less Hindered Site: If the substrate has multiple reactive sites, DMF-DNA will preferentially react at the sterically more accessible position.
-
Thermal Decomposition: At elevated temperatures, DMF-DNA can decompose. While specific data for DMF-DNA is limited, related compounds like DMF-DMA can undergo decarbonylation.[4]
Q5: Are there any specific safety precautions for handling DMF-DNA?
A5: Yes, this compound is a flammable liquid and should be handled with care. It may cause skin and eye irritation. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Problem 1: Low to No Yield in Formylation of a Hindered Amine/Alcohol
| Possible Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | 1. Increase reaction temperature. 2. Prolong reaction time. 3. Consider a less hindered formylating agent. | Higher temperatures provide more kinetic energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential decomposition. Longer reaction times may be necessary for sluggish reactions. If the reaction still fails, the steric clash may be too significant for DMF-DNA. |
| Reagent Quality | 1. Use freshly opened or distilled DMF-DNA. 2. Ensure anhydrous reaction conditions. | DMF-DNA is moisture-sensitive.[5] Contamination with water will lead to hydrolysis and inactivation of the reagent. |
| Sub-optimal Solvent | 1. Screen different anhydrous, high-boiling point solvents (e.g., toluene, xylene, or neat). | The choice of solvent can influence reaction rates. A solvent that effectively solvates the transition state can accelerate the reaction. |
Problem 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction at an Alternative Site | 1. Analyze the byproduct to identify the site of reaction. 2. If possible, protect the more reactive, less hindered site on your substrate. | The high steric demand of DMF-DNA can lead to reactions at less hindered, but electronically favorable, sites. |
| Elimination Favored over Substitution | 1. Lower the reaction temperature. 2. Use a non-coordinating solvent. | Higher temperatures often favor elimination over substitution. A non-coordinating solvent may disfavor the transition state for elimination. |
| Thermal Decomposition of Reagent/Product | 1. Run the reaction at the lowest effective temperature. 2. Monitor the reaction progress closely to avoid prolonged heating after completion. | Excessive heat can lead to the breakdown of DMF-DNA or the desired product, especially if it is thermally labile. |
Data Presentation
Table 1: Comparison of Common Formylating Agents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound (DMF-DNA) | (CH₃)₂NCH[OCH₂C(CH₃)₃]₂ | Can be useful for specific applications where its bulk is an advantage (e.g., preventing side reactions). | High steric hindrance leading to low reactivity with hindered substrates. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | (CH₃)₂NCH(OCH₃)₂ | High reactivity, effective for a wide range of substrates.[4] | Can also act as a methylating agent, leading to side products.[4] |
| Acetic Formic Anhydride | CH₃C(O)OCHO | Highly reactive, often gives high yields under mild conditions. | Unstable and moisture-sensitive. |
| Formic Acid | HCOOH | Inexpensive and readily available. | Often requires a catalyst or dehydrating agent to be effective. |
Experimental Protocols
General Protocol for Formylation of a Hindered Secondary Amine with DMF-DNA (Hypothetical, based on general procedures for less hindered substrates)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add the hindered secondary amine (1.0 mmol) and a suitable anhydrous solvent (e.g., toluene, 5 mL).
-
Reagent Addition: To the stirred solution, add this compound (1.2 to 2.0 mmol, 1.2 to 2.0 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (or a lower, optimized temperature) and monitor the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Due to the hindered nature of the substrate and reagent, the reaction may require a prolonged time (e.g., 12-48 hours).
-
Work-up and Purification: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or distillation under reduced pressure.
Mandatory Visualizations
References
- 1. This compound 99 4909-78-8 [sigmaaldrich.com]
- 2. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 98% | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. labproinc.com [labproinc.com]
Compatibility of N,N-Dimethylformamide dineopentyl acetal with various functional groups
Welcome to the technical support center for N,N-Dimethylformamide dineopentyl acetal. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in esterification or lactonization | Reagent decomposition due to moisture.[1][2] | This compound is highly sensitive to moisture and will hydrolyze.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen). |
| Incomplete reaction. | Increase reaction temperature or prolong reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). | |
| Steric hindrance in the substrate. | For sterically hindered carboxylic acids or alcohols, higher temperatures and longer reaction times may be necessary. Consider using a less sterically demanding acetal if possible. | |
| Formation of N,N-dimethylformamide as a major byproduct | Hydrolysis of the reagent.[1] | This is a strong indication of water in the reaction mixture. Follow the recommendations for moisture exclusion mentioned above. |
| Side reactions observed, such as O-alkylation of the carboxyl group | Reaction conditions are too harsh. | While the neopentyl groups are bulky and can prevent some side reactions, prolonged heating at very high temperatures can sometimes lead to undesired outcomes.[3] Optimize the temperature and reaction time. |
| Difficulty in purifying the product | Contamination with N,N-dimethylformamide. | N,N-dimethylformamide is a high-boiling point solvent and can be difficult to remove. Perform an aqueous work-up to remove the bulk of the DMF, followed by purification techniques like column chromatography or distillation under reduced pressure. |
| Residual starting materials. | Ensure the reaction has gone to completion before work-up. If the reaction is an equilibrium, consider using an excess of one reagent to drive it to completion. | |
| Inconsistent results between batches | Variable quality of the reagent. | Ensure the this compound is of high purity (typically >98%). Store the reagent properly under an inert atmosphere and away from moisture to prevent degradation. |
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound in organic synthesis?
This compound is a versatile reagent primarily used as a powerful dehydrating agent and an activator for various functional groups.[1][4] Its key applications include the esterification of carboxylic acids, lactonization of ω-hydroxy acids, and facilitating the alkylation of thiols with primary alcohols.[1][5]
2. How does this compound activate carboxylic acids for esterification?
It reacts with the carboxylic acid to form a reactive intermediate, an O-acyl-iminium salt. This intermediate is highly susceptible to nucleophilic attack by an alcohol, leading to the formation of the corresponding ester and N,N-dimethylformamide as a byproduct.
3. What are the advantages of using this compound over other esterification methods?
The reaction proceeds under neutral to mild conditions, avoiding the need for strong acids or bases that can be incompatible with sensitive functional groups. The bulky neopentyl groups can also offer steric protection, sometimes preventing unwanted side reactions.[3]
4. Can this compound be used with substrates containing other functional groups?
Yes, its compatibility with various functional groups is a key advantage. However, it will react with certain functional groups. Please refer to the compatibility tables below for detailed information.
5. How should I store this compound?
It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.[2] It is crucial to protect it from moisture to prevent hydrolysis.
6. What is the mechanism of alkylation of thiols using this reagent?
The reagent is believed to react with a primary alcohol to form a transient, unstable alkylating intermediate. This intermediate is then readily attacked by a thiol nucleophile to form the corresponding thioether.[1]
Functional Group Compatibility
The compatibility of this compound with various functional groups is summarized below. "Reactive" indicates that the functional group is known to react with the reagent under typical conditions. "Generally Stable" indicates that the functional group is expected to be compatible, although this can be substrate-dependent.
Reactive Functional Groups
| Functional Group | Reaction Type | Typical Conditions | Product(s) | Yield Range (%) |
| Carboxylic Acids (-COOH) | Esterification | Heat (e.g., 60-100 °C) in an inert solvent (e.g., THF, Dioxane) | Ester | 64-95+[3] |
| Primary Alcohols (-CH₂OH) | Alkylation (in presence of a nucleophile like a thiol) | Heat | Alkylated nucleophile | Varies |
| Primary Amines (-NH₂) | Amidine/Enamine formation | Room temperature to moderate heat | N,N-Dimethylformamidine/Enamine | High |
| Secondary Amines (-NHR) | Amidine/Enamine formation | Room temperature to moderate heat | N,N-Dimethylformamidine/Enamine | High |
| Thiols (-SH) | Alkylation (in presence of a primary alcohol) | Heat | Thioether | Varies |
| ω-Hydroxy Acids | Lactonization | Heat in an inert solvent | Lactone | Good to excellent for up to 16-membered rings[5][6] |
| β-Hydroxy Acids | Dehydrative Decarboxylation | Heat | Alkene | Good |
| Active Methylene Compounds (e.g., R-CH₂-COR') | Enamine formation | Heat | Enamine | High[3] |
| Vicinal Diols | Epoxidation/Olefin formation | Heat | Epoxide or Olefin | Varies |
Generally Stable Functional Groups
| Functional Group | Notes |
| Ethers | Generally stable under the neutral to mild reaction conditions. |
| Esters | Generally stable, allowing for selective reactions in the presence of ester groups. |
| Ketones & Aldehydes | Generally stable, though reactions with active methylene groups adjacent to carbonyls can occur. Can be used as a protecting group for carbonyls.[1] |
| Amides | Generally less reactive than primary/secondary amines. However, activation to form N'-acyl-N,N-dialkylformamidines can occur, enabling transamidation. |
| Sulfonamides | Generally stable. |
| Nitriles | Generally stable. |
| Halides (Alkyl/Aryl) | Generally stable. |
| Nitro Groups | Generally stable. |
| Alkenes & Alkynes | Generally stable. |
| Aromatic Rings | Generally stable to the reagent itself, though functional groups on the ring may react. |
| Common Protecting Groups (e.g., Boc, Cbz, TBDMS) | Generally stable under typical reaction conditions. |
Experimental Protocols
1. General Procedure for Esterification of a Carboxylic Acid
-
Materials: Carboxylic acid, this compound (1.1 - 1.5 equivalents), anhydrous alcohol (if not an intramolecular reaction), anhydrous solvent (e.g., THF, Dioxane).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and the anhydrous solvent.
-
Add the alcohol (if required).
-
Add this compound dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or distillation to afford the desired ester.
-
2. General Procedure for Lactonization of an ω-Hydroxy Acid
-
Materials: ω-Hydroxy acid, this compound (1.1 - 1.5 equivalents), anhydrous solvent (e.g., THF, Dioxane).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ω-hydroxy acid in the anhydrous solvent.
-
Add this compound to the solution.
-
Heat the mixture to reflux and monitor the reaction's progress.
-
Once the starting material is consumed, cool the reaction and concentrate it in vacuo.
-
Purify the crude product by chromatography or distillation to yield the lactone.
-
3. General Procedure for Alkylation of a Thiol with a Primary Alcohol
-
Materials: Thiol, primary alcohol, this compound (1.1 - 1.5 equivalents), anhydrous solvent (e.g., Toluene, THF).
-
Procedure:
-
Under an inert atmosphere in a flame-dried flask, combine the thiol, primary alcohol, and anhydrous solvent.
-
Add this compound.
-
Heat the reaction mixture to reflux until the starting thiol is consumed (as monitored by TLC or GC).
-
Cool the reaction to ambient temperature and remove the solvent under reduced pressure.
-
Purify the resulting thioether by column chromatography or distillation.
-
Visualizations
Caption: Mechanism of esterification using this compound.
Caption: General experimental workflow for esterification.
References
Technical Support Center: Purification Strategies for Products from N,N-Dimethylformamide Dineopentyl Acetal Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of products from chemical reactions involving N,N-Dimethylformamide dineopentyl acetal.
Troubleshooting Guide
This guide addresses common challenges encountered during the workup and purification of products from reactions utilizing this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty removing excess this compound | High boiling point and good solubility of the acetal in many organic solvents. | Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and wash repeatedly with water or brine.[1] Acid Wash: A dilute acid wash (e.g., 0.5 N HCl) can help to hydrolyze the acetal and remove the resulting water-soluble byproducts. High Vacuum: If the desired product is not volatile, applying a high vacuum can aid in the removal of the residual acetal. |
| Product is contaminated with N,N-Dimethylformamide (DMF) | DMF is a common byproduct of reactions where the acetal acts as a formylating or aminomethylenating agent. | Aqueous Extraction: DMF is highly soluble in water. Repeated washing of an organic solution of the product with water is effective. For small amounts of DMF, 5 washes with a volume of water 5 times that of the DMF should be effective.[1] LiCl Wash: A 5-10% aqueous lithium chloride solution can be more effective than water for removing residual DMF.[1] Co-evaporation: Add toluene to the crude product and evaporate under reduced pressure. Toluene forms an azeotrope with DMF, facilitating its removal.[1] |
| Product is contaminated with neopentyl alcohol | Neopentyl alcohol is a byproduct of the acetal's reaction. | Aqueous Extraction: Neopentyl alcohol has some water solubility and can be removed by washing the organic layer with water. Chromatography: Flash column chromatography is often effective at separating the product from the more polar neopentyl alcohol. |
| Formation of emulsions during extractive workup | High concentration of polar solvents like DMF and the presence of polar byproducts can lead to emulsion formation. | Add Brine: Wash the emulsion with a saturated aqueous solution of NaCl (brine) to help break the emulsion.[1] Centrifugation: For small-scale reactions, centrifuging the mixture can aid in layer separation.[1] Change Extraction Solvent: Using a different, less polar organic solvent for extraction may prevent emulsion formation. |
| Low product yield after purification | - Product has some water solubility and is lost during aqueous washes. - Product adsorbs to the silica gel during column chromatography. | Back-Extraction: If product loss to the aqueous layer is suspected, re-extract the aqueous washes with a fresh portion of organic solvent.[1] Minimize Washes: Use the minimum number of effective aqueous washes. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or neutralizing the silica gel with a base like triethylamine in the eluent.[1] |
| Product is water-soluble, preventing aqueous extraction | The desired product possesses high polarity. | Precipitation/Trituration: If the product is a solid, it may be possible to precipitate it by adding an anti-solvent (a solvent in which the product is insoluble). Reverse-Phase Chromatography: This technique is suitable for the purification of polar, water-soluble compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of a reaction with this compound?
The primary byproducts are N,N-dimethylformamide (DMF), neopentyl alcohol, and dimethylamine. The presence and quantity of these byproducts will depend on the specific reaction conditions and the role of the acetal in the reaction.
Q2: How can I effectively remove the smell of dimethylamine from my product?
Dimethylamine is a volatile and basic gas with a strong fishy odor. An acidic wash (e.g., with dilute HCl or NH4Cl solution) during the workup will convert it to the non-volatile and water-soluble dimethylammonium salt, which is easily removed in the aqueous phase.
Q3: My product is sensitive to acid. How can I purify it without using an acidic wash?
If your product is acid-sensitive, you should avoid acidic washes. Instead, rely on repeated extractions with neutral water or brine to remove the byproducts.[1] If further purification is needed, techniques such as crystallization, distillation, or chromatography on a neutral stationary phase like alumina should be considered.
Q4: Is this compound stable to water?
No, this compound hydrolyzes in the presence of water.[2] This is an important consideration for both the reaction setup, which should be anhydrous, and the workup procedure.
Q5: What is a suitable alternative to column chromatography for purifying my product?
If your product is a solid, recrystallization or trituration can be effective purification methods. If the product is a liquid with a distinct boiling point from the impurities, distillation under reduced pressure can be a viable option.
Data Presentation
Physical Properties of N,N-Dimethylformamide Acetals
| Property | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| CAS Number | 4909-78-8 | 4637-24-5[3] |
| Molecular Formula | C₁₃H₂₉NO₂[2] | C₅H₁₃NO₂[3] |
| Molecular Weight | 231.37 g/mol | 119.16 g/mol [3] |
| Boiling Point | 85-87 °C / 10 mmHg | 102-103 °C / 720 mmHg |
| Density | 0.829 g/mL at 25 °C | 0.897 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.412 | n20/D 1.396 |
| Water Solubility | Hydrolyzes | Soluble[4] |
Solubility Profile of this compound
| Solvent Type | Solubility | Notes |
| Water | Reacts (hydrolyzes)[2] | The acetal functional group is sensitive to water. |
| Organic Solvents | Soluble | Soluble in most common organic solvents such as ethers, alcohols, and hydrocarbons.[2] |
Experimental Protocols
General Experimental Workflow for Reactions and Purification
This protocol provides a general methodology for a reaction using this compound followed by a standard purification procedure.
Caption: General experimental workflow for reactions involving this compound and subsequent purification.
Detailed Aqueous Workup Protocol for Insoluble Products
This protocol outlines a standard procedure to remove this compound and its water-soluble byproducts when the desired product has low water solubility.[1]
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 5-10 times the initial reaction volume is a good starting point.[1]
-
Perform Aqueous Washes: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with water. Repeat the water wash 3-5 times.[1]
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and remove residual water from the organic layer.[1]
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Further Purification: The crude product can then be further purified by column chromatography, crystallization, or distillation as needed.[1]
Mandatory Visualization
Troubleshooting Decision Tree for Purification
This diagram provides a logical workflow for troubleshooting common purification issues.
References
Storage conditions to maintain N,N-Dimethylformamide dineopentyl acetal reactivity
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions to maintain the reactivity of N,N-Dimethylformamide dineopentyl acetal. Below you will find frequently asked questions and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain its reactivity, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and under a dry, inert atmosphere such as nitrogen or argon.[2] The recommended storage temperature is typically in a cool place, away from heat and direct sunlight.[1][3]
Q2: Why is it so important to protect this reagent from moisture?
A2: this compound is highly sensitive to moisture.[4] It will hydrolyze in the presence of water, which leads to the degradation of the acetal and a significant loss of reactivity. This decomposition can adversely affect the yield and purity of your desired product in chemical reactions.
Q3: What are the signs that my this compound may have degraded?
A3: Degradation may not always be visually apparent. However, a noticeable decrease in performance, such as lower yields in esterification or peptide coupling reactions, is a strong indicator. If the liquid appears cloudy or contains precipitates, it may also be a sign of decomposition. For a definitive assessment, analytical techniques such as NMR spectroscopy can be used to check for the presence of hydrolysis byproducts.
Q4: Is this compound a hazardous substance?
A4: Yes, it is classified as a flammable liquid and vapor.[2][5] It can also cause skin and serious eye irritation.[2][3] It is essential to handle this reagent in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3] Keep it away from open flames, sparks, and hot surfaces.[3][5]
Q5: With which substances is this compound incompatible?
A5: This reagent is incompatible with strong oxidizing agents and acids.[5] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also, as mentioned, highly reactive with water.
Troubleshooting Guide
Issue 1: My reaction yield is significantly lower than expected.
-
Question: I am using this compound in an esterification reaction, but my yield is very low. What could be the cause?
-
Answer: Low yields are often a result of decreased reactivity of the acetal due to improper storage or handling.
-
Moisture Contamination: Ensure that your glassware was thoroughly dried and the reaction was performed under anhydrous conditions. The presence of even trace amounts of water can hydrolyze the acetal.
-
Reagent Degradation: If the bottle of this compound has been opened multiple times or stored improperly, the reagent may have degraded. Consider using a fresh bottle or testing the activity of your current stock (see Experimental Protocols section).
-
Reaction Conditions: Review your reaction protocol. Ensure the temperature and reaction time are appropriate for your specific substrates.
-
Issue 2: I am observing unexpected byproducts in my reaction mixture.
-
Question: My final product is contaminated with impurities that are difficult to separate. Could this be related to the this compound?
-
Answer: Yes, impurities can arise from the use of partially hydrolyzed acetal. The byproducts of hydrolysis can participate in side reactions. Additionally, ensure the purity of your starting materials and solvents.
Issue 3: The progress of my reaction is very slow.
-
Question: The reaction is proceeding much slower than anticipated based on literature procedures. What can I do?
-
Answer: A slow reaction rate can be another indication of reduced reagent activity.
-
Verify Reagent Quality: As a first step, confirm the integrity of your this compound.
-
Increase Temperature: If your reaction protocol allows, a moderate increase in temperature can sometimes accelerate the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Reagent Equivalents: Ensure you are using the correct stoichiometric amount of the acetal as specified in your protocol.
-
Data Presentation
The following table summarizes the recommended storage conditions and the potential consequences of deviations.
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | Store in a cool place.[1][3] | Elevated temperatures can accelerate decomposition.[2] |
| Atmosphere | Under a dry, inert gas (e.g., Nitrogen, Argon).[2] | Exposure to air and humidity will lead to hydrolysis and loss of reactivity. |
| Container | Tightly sealed container.[1][3][5] | Allows for the ingress of atmospheric moisture. |
| Light Exposure | Store in a dark place, away from direct sunlight.[3] | While less critical than moisture, prolonged exposure to light can potentially contribute to degradation. |
| Purity | Minimum 96.0% (by GC).[4] | Lower purity indicates the presence of contaminants that can interfere with reactions. |
Experimental Protocols
Protocol: Reactivity Test of this compound via Esterification
This protocol provides a general method to assess the reactivity of this compound by reacting it with a standard carboxylic acid and analyzing the conversion to the corresponding ester.
Materials:
-
This compound (to be tested)
-
N-Acetyl-L-phenylalanine (or another suitable carboxylic acid)
-
Anhydrous solvent (e.g., Dichloromethane or DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser (if heating)
-
Inert gas supply (Nitrogen or Argon)
-
TLC plates and appropriate developing solvent system
-
NMR spectrometer for quantitative analysis
Procedure:
-
Under an inert atmosphere, dissolve N-Acetyl-L-phenylalanine (1 equivalent) in the anhydrous solvent in a dry round-bottom flask.
-
Add this compound (1.5 - 2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) as required by the specific reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete (as indicated by the consumption of the starting carboxylic acid on TLC), work up the reaction mixture appropriately.
-
Analyze the crude product using ¹H NMR to determine the conversion to the desired ester. A high conversion rate indicates good reactivity of the acetal.
Mandatory Visualization
Below is a troubleshooting workflow for common issues encountered when using this compound.
Troubleshooting workflow for this compound reactivity issues.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: N,N-Dimethylformamide Dineopentyl Acetal vs. DCC/DMAP
A detailed comparison of two prominent coupling methodologies in peptide synthesis, evaluating their performance based on experimental data, reaction mechanisms, and potential side reactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize their peptide synthesis strategies.
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of success, directly impacting yield, purity, and the structural integrity of the final peptide. Among the myriad of available options, the classic Dicyclohexylcarbodiimide/4-Dimethylaminopyridine (DCC/DMAP) system has been a long-standing workhorse. However, newer reagents like N,N-Dimethylformamide dineopentyl acetal (DMF-DNA) have emerged, promising to overcome some of the inherent drawbacks of traditional methods. This guide provides a comprehensive, data-driven comparison of these two coupling strategies.
Executive Summary
The primary advantage of this compound (DMF-DNA) over the conventional DCC/DMAP method lies in its ability to efficiently anchor the first Fmoc-amino acid to p-alkoxybenzyl alcohol resins without the common side reactions of dimer formation and racemization.[1][2] While DCC/DMAP is a versatile and widely used coupling agent, it is often plagued by the formation of a nearly insoluble dicyclohexylurea (DCU) byproduct and a significant risk of racemization, particularly with sensitive amino acids.[3] DMF-DNA offers a cleaner and safer alternative for this crucial initial step in solid-phase peptide synthesis (SPPS).
Performance Comparison: Quantitative Data
Direct quantitative comparisons of DMF-DNA and DCC/DMAP for general peptide coupling are limited in publicly available literature. However, the foundational study on the application of DMF-DNA for anchoring Fmoc-amino acids provides critical insights into its superior performance in this specific, yet crucial, application.
| Parameter | This compound (DMF-DNA) | DCC/DMAP | Key Observations |
| Dimer Formation | Avoided | Prone to formation | DMF-DNA prevents the formation of Fmoc-amino acid dimers, a significant side product in DCC/DMAP mediated anchoring.[1][2] |
| Racemization | Avoided | Significant risk | The use of DMF-DNA for preparing Fmoc-aminoacyloxybenzyl handles is a safe and efficient method that avoids racemization.[1][2] DCC, on the other hand, can lead to notable racemization.[3] |
| Byproduct | N,N-Dimethylformamide, Neopentyl alcohol | Dicyclohexylurea (DCU) | DCU is notoriously insoluble in most organic solvents, complicating purification in both solution-phase and solid-phase synthesis.[3] The byproducts of DMF-DNA are volatile and more easily removed. |
| Reaction Conditions | Mild | Generally mild, but can require careful temperature control to minimize racemization. | Both methods operate under relatively mild conditions suitable for sensitive peptide chemistry. |
Experimental Workflows and Reaction Mechanisms
To understand the practical application and underlying chemistry of these two methods, the following sections detail their experimental workflows and reaction mechanisms.
Experimental Workflow: A Comparative Overview
The general workflow for peptide synthesis on a solid support involves sequential steps of deprotection of the N-terminal protecting group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. The key difference between the two methods lies in the activation and coupling step.
Reaction Mechanism: this compound (DMF-DNA)
The precise mechanism for the esterification of a carboxylic acid with an alcohol using DMF-DNA involves the formation of a highly reactive aminal ester intermediate. This intermediate then readily reacts with the hydroxyl group of the resin.
Reaction Mechanism: DCC/DMAP
The DCC/DMAP mediated esterification proceeds through the formation of a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive N-acylpyridinium species, which is then attacked by the alcohol.
Detailed Experimental Protocols
Anchoring of Fmoc-Amino Acid to p-Alkoxybenzyl Alcohol Resin using this compound (DMF-DNA)
This protocol is based on the method described by Albericio et al. and is optimized to prevent side reactions.
-
Resin Swelling: Swell the p-alkoxybenzyl alcohol resin in dichloromethane (DCM) for 1 hour.
-
Reagent Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid in a minimal amount of DCM.
-
Reaction Initiation: Add 1.5 equivalents of this compound to the Fmoc-amino acid solution.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours.
-
Washing: Filter the resin and wash sequentially with DCM, N,N-Dimethylformamide (DMF), and methanol.
-
Drying: Dry the resin under vacuum.
Anchoring of Fmoc-Amino Acid to p-Alkoxybenzyl Alcohol Resin using DCC/DMAP
This is a standard protocol for DCC/DMAP mediated esterification.
-
Resin Swelling: Swell the p-alkoxybenzyl alcohol resin in DCM for 1 hour.
-
Reagent Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid in DCM.
-
Reaction Initiation: Cool the amino acid solution to 0 °C in an ice bath. Add 3 equivalents of DCC and 0.1 equivalents of DMAP.
-
Coupling: Add the cooled reagent mixture to the swollen resin and agitate the reaction at room temperature for 4-6 hours.
-
Byproduct Removal: Filter the resin to remove the precipitated dicyclohexylurea (DCU).
-
Washing: Wash the resin extensively with DCM, DMF, and methanol to remove any remaining soluble byproducts and unreacted reagents.
-
Drying: Dry the resin under vacuum.
Side Reactions and Mitigation Strategies
A crucial aspect of selecting a coupling reagent is understanding and mitigating potential side reactions.
DCC/DMAP:
-
Racemization: The highly reactive O-acylisourea and N-acylpyridinium intermediates can be susceptible to racemization, especially for sensitive amino acids. This can be partially mitigated by performing the reaction at lower temperatures and by the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt), though this adds complexity to the reaction mixture.
-
Dicyclohexylurea (DCU) Precipitation: The insoluble nature of DCU can lead to difficulties in purification, particularly in automated synthesizers where it can cause blockages.
-
N-acylurea Formation: A rearrangement of the O-acylisourea intermediate can lead to the formation of a stable N-acylurea byproduct, which represents a loss of the activated amino acid.
This compound (DMF-DNA):
-
Hydrolysis: DMF-DNA is sensitive to moisture and can be hydrolyzed, reducing its effectiveness. Therefore, anhydrous conditions are recommended.
-
Limited Scope for General Coupling: While highly effective for the initial anchoring to hydroxyl-functionalized resins, its application as a general peptide coupling reagent for amide bond formation is less documented compared to DCC/DMAP.
Conclusion and Recommendations
For the critical first step of anchoring an Fmoc-amino acid to a p-alkoxybenzyl alcohol resin, This compound emerges as a superior choice over the traditional DCC/DMAP method . Its ability to circumvent the problematic side reactions of dimer formation and racemization leads to a cleaner product and a more efficient workflow.[1][2]
For subsequent peptide couplings within the sequence, the choice of reagent may be dictated by the specific amino acids being coupled. While DCC/DMAP remains a viable option, particularly when used with racemization suppressants, researchers should be mindful of the potential for byproduct contamination and racemization.
For drug development professionals and scientists focused on the synthesis of high-purity peptides, the adoption of DMF-DNA for the initial resin loading step is a strongly recommended strategy to improve the quality of the final product. Further research into the broader applicability of DMF-DNA as a general peptide coupling reagent could open new avenues for efficient and high-fidelity peptide synthesis.
References
A Head-to-Head Comparison of N,N-Dimethylformamide Dineopentyl Acetal and Other Acetal Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to achieving optimal results in organic synthesis. N,N-Dimethylformamide dineopentyl acetal has emerged as a versatile reagent with distinct advantages in various applications, including esterification, lactonization, and the synthesis of heterocyclic compounds. This guide provides an objective comparison of its performance with other common acetal reagents, supported by available experimental data and detailed methodologies.
This compound distinguishes itself from other acetal reagents, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent, primarily through the steric hindrance provided by its two neopentyl groups. This structural feature significantly influences its reactivity and selectivity, offering unique benefits in specific synthetic transformations. While direct quantitative comparisons across a broad range of reactions are not extensively documented in readily available literature, qualitative advantages and specific applications have been reported, providing a strong basis for its selection in certain synthetic strategies.
Key Applications and Performance Comparison
Esterification of Nα-9-Fluorenylmethyloxycarbonylamino Acids (Fmoc)
In the realm of solid-phase peptide synthesis, the anchoring of the first Fmoc-protected amino acid to a resin is a critical step that can be prone to side reactions, such as dimerization and racemization, particularly when using standard coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).
This compound offers a superior alternative for this application. Its use in the esterification of Fmoc-amino acids to p-alkoxybenzyl alcohol resins has been shown to effectively circumvent the issues of dimer formation and racemization that plague the DCC/DMAP method.[1] This leads to a cleaner reaction profile and a higher purity of the final peptide.
Table 1: Qualitative Comparison of Reagents for Anchoring Fmoc-Amino Acids
| Reagent/Method | Key Advantages | Reported Disadvantages |
| This compound | Avoids dimer formation and racemization.[1] | Limited quantitative data on racemization levels compared to other methods. |
| DCC/DMAP | Widely used and well-established method. | Prone to dimerization and significant racemization.[1] |
Synthesis of Barbiturate Derivatives
This compound has been successfully employed in the synthesis of 1,3-dialkyl, benzyl, and cyclohexyl barbiturate derivatives. One notable method involves an on-column gas chromatographic synthesis where the acetal, in conjunction with the desired alcohol, serves as the alkylating agent for the barbiturate core.[2] This technique allows for the preparation of a variety of N-substituted barbiturates.
Lactonization of ω-Hydroxyacids
The formation of lactones, particularly medium to large rings, can be a challenging synthetic transformation. This compound has been reported to facilitate the lactonization of ω-hydroxyacids, yielding lactones with up to 16-membered rings. The proposed mechanism involves the activation of the carboxylic acid by the acetal, followed by intramolecular cyclization.
dot
Caption: Proposed pathway for lactonization using this compound.
Alkylation of Thiols
Another valuable application of this compound is in the alkylation of thiols. It facilitates the conversion of primary alcohols into alkylating agents in situ. This method avoids the often harsh conditions or the need to pre-form reactive alkylating species required by other methods.
Experimental Protocols
General Protocol for Anchoring Fmoc-Amino Acids to p-Alkoxybenzyl Alcohol Resin
This protocol is a general representation and may require optimization for specific amino acids and resins.
-
Resin Swelling: Swell the p-alkoxybenzyl alcohol resin in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.
-
Reagent Preparation: In a separate vessel, dissolve the Fmoc-amino acid (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Reaction: Add this compound (2-3 equivalents) to the amino acid solution.
-
Coupling: Add the activated amino acid solution to the swollen resin and agitate the mixture at room temperature for 2-4 hours, or until the coupling is complete as monitored by a ninhydrin test.
-
Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
dot
Caption: Workflow for anchoring Fmoc-amino acids using this compound.
Conclusion
This compound presents itself as a valuable tool in the arsenal of synthetic chemists. Its sterically hindered nature provides a unique reactivity profile that can lead to improved outcomes in specific applications, most notably in reducing side reactions during the critical first amino acid anchoring step in solid-phase peptide synthesis. While more extensive quantitative and comparative studies are needed to fully delineate its performance against other acetal reagents across a wider array of reactions, the existing evidence strongly supports its use in scenarios where selectivity and minimization of side products are of high priority. Researchers are encouraged to consider this compound as a strategic alternative to more conventional reagents to enhance the efficiency and purity of their synthetic endeavors.
References
A Comparative Guide to Macrolactonization Reagents: Alternatives to N,N-Dimethylformamide Dineopentyl Acetal
For researchers, scientists, and drug development professionals, the formation of macrocyclic lactones is a critical step in the synthesis of numerous biologically active natural products and pharmaceuticals. While N,N-Dimethylformamide dineopentyl acetal is known to facilitate the lactonization of ω-hydroxyacids for rings up to 16 members, a variety of other powerful methods are more commonly employed in complex total synthesis.[1] This guide provides an objective comparison of the leading alternatives, focusing on their performance, scope, and operational requirements, supported by experimental data from notable total syntheses.
This compound: A Baseline
This compound serves as a dehydrating agent for the esterification of carboxylic acids. In the context of lactonization, it activates the carboxylic acid of an ω-hydroxyacid (seco-acid), enabling the intramolecular attack of the hydroxyl group to form the lactone ring. The bulky neopentyl groups can be advantageous in preventing intermolecular reactions. The proposed mechanism involves the formation of an intermediate cationic electrophile, which is then attacked by the alcohol.[2]
Mechanism of Action with DMF Dineopentyl Acetal: The acetal reacts with the carboxylic acid to form a highly reactive aminal ester intermediate. The intramolecular hydroxyl group then attacks the activated carbonyl, releasing N,N-dimethylformamide and neopentyl alcohol to yield the macrolactone.
Key Alternatives for Macrolactonization
Four major strategies have become the cornerstone of modern macrolactonization, each with distinct advantages and preferred substrates: the Yamaguchi, Shiina, Corey-Nicolaou, and Mitsunobu macrolactonizations. These methods generally rely on one of two strategies: activation of the carboxylic acid or activation of the alcohol.
| Feature | Yamaguchi Macrolactonization | Shiina Macrolactonization | Corey-Nicolaou Macrolactonization | Mitsunobu Macrolactonization |
| Activating Agent | 2,4,6-Trichlorobenzoyl chloride (TCBC) | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | 2,2'-Dipyridyl disulfide & Triphenylphosphine | Azodicarboxylate (DEAD/DIAD) & Triphenylphosphine |
| Activation Strategy | Carboxylic Acid Activation (via mixed anhydride) | Carboxylic Acid Activation (via mixed anhydride) | Carboxylic Acid Activation (via thioester) | Alcohol Activation |
| Promoter/Base | Et3N, followed by DMAP (stoichiometric) | Nucleophilic catalyst (e.g., DMAP, DMAPO) | Typically reflux in non-polar solvent | Self-promoted |
| Typical Temperature | Often requires elevated temperatures (reflux)[3] | Generally mild, often room temperature[3] | High temperature (reflux), can be accelerated with silver salts[4] | 0 °C to room temperature |
| Key Advantages | Well-established, broadly applicable, good yields[5] | High yields under mild conditions, suitable for sensitive substrates[3] | Effective for complex systems, "double activation" method[6] | Mild conditions, proceeds with stereochemical inversion at the alcohol center[7] |
| Potential Drawbacks | Can require high temperatures, risk of epimerization | Reagent stoichiometry can be critical | High temperatures, potential for side reactions | Formation of byproducts (phosphine oxide, hydrazine) can complicate purification[8] |
Comparative Experimental Data
The choice of a macrolactonization method is highly substrate-dependent. The following tables summarize results from the total synthesis of complex natural products where multiple methods were attempted, providing a direct comparison of their performance.
Case Study 1: Total Synthesis of Pagoamide A
In the synthesis of the cyclic depsipeptide Pagoamide A, several macrolactonization methods were screened. The Shiina macrolactonization using MNBA was the only method that provided the desired product, albeit in a modest yield.[9][10]
| Method | Reagents | Solvent | Temperature | Yield of Macrolactone |
| Shiina | MNBA, DMAP | DCM | 0 °C to RT | 20%[10] |
| Shiina | MNBA, DMAP | DCM/THF (1:1) | RT | Low[10] |
| Shiina | MNBA, DMAP | CH3CN | RT | Low[10] |
| Yamaguchi | TCBC, Et3N, DMAP | PhMe | RT | 0%[10] |
| Other | BEP, EDCI, DCC | Various | Various | 0%[10] |
Case Study 2: Total Synthesis of LI-F04a
During the synthesis of the antifungal cyclic depsipeptide LI-F04a, significant epimerization of the C-terminal amino acid was observed with several methods. A modified Yamaguchi protocol provided the best ratio of the desired product.[11][12]
| Method | Reagents | Solvent | Yield of Major Isomer | Ratio of Desired:Epimer |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh3 | MeCN | 68% | 1:1.6[12] |
| Boden-Keck (DCC) | DCC, DMAP | DCM | 46% | 1:1.1[12] |
| Yamaguchi (Standard) | TCBC, Et3N, DMAP | PhMe | 41% | 1.8:1[12] |
| Yamaguchi (Modified) | TCBC, Et3N, DMAP (slow addition of seco-acid) | Toluene | 58% | 1:0.1[12] |
| Shiina (MNBA) | MNBA, Et3N, DMAP (slow addition of seco-acid) | Toluene | 46% | 1:0.1[12] |
Experimental Protocols
Yamaguchi Macrolactonization (General Protocol)
This protocol is based on the procedure for forming a mixed anhydride followed by DMAP-promoted cyclization.[13]
-
Mixed Anhydride Formation: A solution of the seco-acid (1.0 equiv) in a suitable aprotic solvent (e.g., THF or toluene) is treated with triethylamine (1.5-2.0 equiv). The mixture is stirred at room temperature, and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2-1.5 equiv) is added. The reaction is stirred for 1-4 hours.
-
Cyclization: The resulting mixture containing the mixed anhydride is filtered to remove triethylamine hydrochloride and diluted to a low concentration (typically 0.005 M). A solution of 4-(dimethylamino)pyridine (DMAP, 3.0-5.0 equiv) in the same solvent is added.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Workup and Purification: The reaction is cooled, concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the macrolactone.
Shiina Macrolactonization (Synthesis of Pagoamide A Macrocycle)
This protocol describes the successful cyclization of a complex depsipeptide seco-acid using 2-methyl-6-nitrobenzoic anhydride (MNBA).[10]
-
Reagent Preparation: To a solution of the seco-acid (1.0 equiv, 0.043 mmol) and DMAP (5.0 equiv, 0.22 mmol) in anhydrous DCM (50 mL, ~0.001 M) under an argon atmosphere at 0 °C, MNBA (3.0 equiv, 0.13 mmol) is added.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction mixture is concentrated in vacuo. The resulting solid residue is purified by flash column chromatography to afford the macrolactone (20% yield).
Corey-Nicolaou Macrolactonization (General Protocol)
This method proceeds via a 2-pyridinethiol ester intermediate.[4][6]
-
Thioester Formation: A solution of the seco-acid (1.0 equiv), triphenylphosphine (2.0-3.0 equiv), and 2,2'-dipyridyl disulfide (2.0-3.0 equiv) in a non-polar solvent like xylene or toluene is prepared.
-
Cyclization: The solution is heated to reflux under high-dilution conditions (typically <0.01 M). The reaction progress is monitored by TLC. The formation of triphenylphosphine oxide and 2-thiopyridone are byproducts.
-
Acceleration (Optional): For sluggish reactions, the addition of silver salts (e.g., AgBF4, AgClO4) can dramatically accelerate the cyclization, often allowing the reaction to proceed at room temperature.[4]
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Mitsunobu Macrolactonization (General Protocol)
This protocol involves the activation of the alcohol moiety and requires slow addition to favor intramolecular cyclization.[14]
-
Reaction Setup: A solution of the seco-acid (1.0 equiv, 0.1 mmol) and triphenylphosphine (PPh3, 4.0 equiv, 0.4 mmol) in toluene (70 mL) is prepared under a nitrogen atmosphere and cooled to -10 °C.
-
Slow Addition: A solution of diisopropyl azodicarboxylate (DIAD, 4.0 equiv, 0.4 mmol) in toluene (30 mL) is added via syringe pump over 1 hour. Using very dilute conditions and slow addition is critical to minimize the formation of diolide dimers.[14]
-
Reaction: The resulting mixture is allowed to slowly warm to room temperature and stirred until TLC analysis indicates the disappearance of the starting material.
-
Workup and Purification: The reaction mixture is concentrated, and the crude material is purified by flash chromatography on silica gel to isolate the macrolactone.
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described macrolactonization alternatives.
References
- 1. This compound, 98% | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Frontiers | Total Synthesis and Antimicrobial Evaluation of Pagoamide A [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Total Synthesis of Pagoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Esterification Methods: Unveiling the Efficacy of N,N-Dimethylformamide Dineopentyl Acetal
For researchers, scientists, and professionals in drug development, the efficient synthesis of esters is a cornerstone of molecular construction. This guide provides an objective comparison of the yields and methodologies of several common esterification techniques, with a special focus on the performance of N,N-Dimethylformamide dineopentyl acetal against established methods such as Fischer, Steglich, Yamaguchi, and Mitsunobu esterification.
The formation of an ester bond is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, natural products, and materials. The choice of esterification method can significantly impact the yield, purity, and scalability of a synthetic route. This document presents a data-driven comparison of various methods, supported by experimental protocols, to aid in the selection of the most appropriate technique for a given synthetic challenge.
Yield Comparison of Esterification Methods
The following table summarizes the reported yields for different esterification methods across a variety of carboxylic acids and alcohols. This data highlights the strengths and weaknesses of each method, particularly in cases involving sterically hindered substrates or sensitive functional groups.
| Carboxylic Acid | Alcohol | Esterification Method | Yield (%) | Reference |
| N-Acetyl-L-phenylalanine | tert-Butanol | N,N-Dimethylformamide di-tert-butyl acetal | 94 | [1] |
| Benzoic Acid | Methanol | Fischer | ~75-95 | [2] |
| Acetic Acid | Ethanol | Fischer | 65 (equimolar), 97 (10-fold excess EtOH) | [3] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | Steglich (DCC/DMAP) | 95 | [4] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | Steglich (DCC/DMAP) | 84 | [4] |
| 2,5-Cyclohexadiene-1-carboxylic acid | Isopropanol | Steglich (DCC/DMAP) | 75 | [4] |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butanol | Steglich (DCC/DMAP) | 65 | [4] |
| Seco-acid of Prostaglandin E1 | Complex Alcohol | Yamaguchi | 78 | [5] |
| Benzoic Acid | Benzyl Alcohol | Mitsunobu (DEAD/PPh3) | 47 | [6] |
| 3-(Trifluoromethyl)benzoic Acid | Benzyl Alcohol | Mitsunobu (Nitrosobenzene/PPh3) | 60 | [7] |
| 3-(Trifluoromethyl)benzoic Acid | 4-Chlorobenzyl Alcohol | Mitsunobu (Nitrosobenzene/PPh3) | 57 | [7] |
Signaling Pathways and Experimental Workflows
A general workflow for a typical esterification reaction is depicted below. The specific reagents, catalysts, and conditions will vary depending on the chosen method.
General workflow for an esterification reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Esterification using N,N-Dimethylformamide di-tert-butyl acetal
-
Reaction: tert-Butyl esterification of N-acetyl-L-phenylalanine[1]
-
Procedure: A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-Dimethylformamide di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) was stirred at 60 °C overnight. The solvent was removed under reduced pressure.
-
Purification: The residue was purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to give tert-butyl N-acetyl-L-phenylalaninate as a colorless oil.
-
Yield: 1.20 g (94%).
Fischer Esterification
-
Reaction: Methyl esterification of Benzoic Acid[2]
-
Procedure: Place 8.00g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol in a 100 mL round-bottomed flask. Carefully pour 3.0 mL of concentrated sulfuric acid down the walls of the flask. Swirl to mix the reactants, add 2-3 boiling stones, attach a condenser, and heat the mixture at reflux for 30 minutes.
-
Work-up: Cool the reaction mixture and pour it into 75 mL of water in a separatory funnel. Rinse the reaction flask with 35 mL of ether and add it to the separatory funnel. Shake the funnel and separate the layers. Wash the organic layer with 25 mL of water, then with 25 mL of 5% sodium bicarbonate solution, and finally with 25 mL of saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.
-
Yield: Typically around 75-95%, though isolation can lower the final yield.[2]
Steglich Esterification
-
Reaction: Esterification of a carboxylic acid with an alcohol.[4]
-
Procedure: To a solution of the carboxylic acid (1.0 eq), alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 0.5 N HCl, saturated NaHCO3 solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude ester is purified by column chromatography.
Yamaguchi Esterification
-
Reaction: Esterification of a seco-acid of prostaglandin E1.[5]
-
Procedure: To a solution of the carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add 2,4,6-trichlorobenzoyl chloride (1.05 eq) at room temperature under an inert atmosphere. Stir the mixture for 1-2 hours.
-
Reaction: In a separate flask, dissolve the alcohol (1.5 eq) and an excess of 4-dimethylaminopyridine (DMAP, 4.0 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution prepared in the first step. Stir the reaction mixture at room temperature for several hours until completion as monitored by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The residue is purified by column chromatography.
Mitsunobu Reaction
-
Reaction: Esterification of benzoic acid with benzyl alcohol.[6]
-
Procedure: To a solution of benzoic acid (1.2 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO3 and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.
Discussion
The choice of an esterification method is a critical decision in synthesis design, with each method offering distinct advantages and limitations.
-
This compound and its Analogs: The high yield (94%) achieved in the tert-butyl esterification of N-acetyl-L-phenylalanine using N,N-Dimethylformamide di-tert-butyl acetal highlights the potential of this class of reagents for the esterification of sterically demanding and sensitive substrates.[1] The reaction proceeds under relatively mild conditions and avoids the use of strong acids or coupling agents that can lead to side reactions. The bulky neopentyl or tert-butyl groups of the acetal are particularly effective for the synthesis of hindered esters.
-
Fischer Esterification: This classical method is cost-effective and suitable for large-scale synthesis. However, it is an equilibrium-controlled reaction, often requiring a large excess of the alcohol or removal of water to achieve high yields.[2][3] It is generally not suitable for substrates with acid-labile functional groups.
-
Steglich Esterification: This method is known for its mild reaction conditions and is particularly useful for the esterification of sterically hindered acids and alcohols, including the formation of tert-butyl esters.[4] The use of DCC as a coupling agent leads to the formation of a dicyclohexylurea byproduct, which can sometimes complicate purification.
-
Yamaguchi Esterification: This method is highly effective for the synthesis of complex and highly functionalized esters, including macrolactones.[5] It proceeds via a mixed anhydride intermediate and generally provides high yields under mild conditions.
-
Mitsunobu Reaction: This reaction is unique in that it proceeds with inversion of stereochemistry at the alcohol center, making it a valuable tool in stereoselective synthesis. However, it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, leading to the formation of byproducts (triphenylphosphine oxide and a hydrazine derivative) that require careful purification to remove. The acidity of the carboxylic acid can also influence the reaction's success.[6][7]
Conclusion
This compound and its analogs represent a powerful and often superior alternative for the esterification of challenging substrates. The high yields, mild reaction conditions, and avoidance of harsh reagents or problematic byproducts make this method particularly attractive for applications in pharmaceutical and complex molecule synthesis. While classical methods like Fischer esterification remain valuable for simpler, large-scale applications, and methods like Steglich, Yamaguchi, and Mitsunobu offer specific advantages for certain substrate classes, the use of DMF acetals should be strongly considered when dealing with sterically hindered or sensitive molecules where high efficiency and clean reaction profiles are paramount. Further investigation into the substrate scope of this compound is warranted to fully elucidate its potential in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N,N-Dimethylformamide Dineopentyl Acetal vs. Carbodiimide Reagents in Condensation Chemistry
For researchers, scientists, and drug development professionals seeking efficient and clean methods for amide and ester bond formation, the choice of coupling reagent is paramount. While carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have long been staples in the synthetic chemist's toolbox, they are often plagued by side reactions and purification challenges. An alternative, N,N-Dimethylformamide dineopentyl acetal (DMF-DNA), offers a compelling solution to many of these drawbacks, demonstrating significant advantages in terms of yield, purity, and the circumvention of common side reactions.
This guide provides an objective comparison of the performance of this compound and carbodiimide reagents, supported by experimental data and detailed protocols. We will delve into their efficacy in key synthetic transformations, namely esterification and amidation, and present a clear case for the superiority of DMF-DNA in many applications, particularly those involving sensitive substrates or requiring high purity.
Key Advantages of this compound
This compound distinguishes itself from carbodiimide reagents primarily through its cleaner reaction profile and the avoidance of problematic side reactions. The most notable advantages include:
-
Elimination of Racemization and Dimerization: In the context of peptide synthesis, the use of DMF-DNA for anchoring Fmoc-amino acids to resins has been shown to avoid the formation of dimers and prevent racemization, two significant issues associated with the use of DCC.[1]
-
No Urea Byproducts: Carbodiimide-mediated reactions generate urea byproducts (e.g., dicyclohexylurea (DCU) from DCC) which can be difficult to remove, especially in the case of the insoluble DCU.[2] DMF-DNA reactions do not produce these problematic impurities, simplifying product purification.
-
High Yields and Clean Reactions: As demonstrated in the esterification of N-acetyl-L-phenylalanine, DMF di-tert-butyl acetal (a related DMF acetal) can provide excellent yields (94%) with a straightforward workup.[3]
-
Mild Reaction Conditions: Esterification and amidation reactions with DMF acetals can often be carried out under neutral and relatively mild conditions.
Performance Comparison: A Data-Driven Analysis
While direct side-by-side comparative studies on a wide range of identical substrates are limited in the available literature, we can compile and contrast performance data from representative examples.
Esterification
The esterification of carboxylic acids, particularly with sterically hindered alcohols, can be challenging. The Steglich esterification, utilizing DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a common method.[4] However, the formation of N-acylurea can be a significant side reaction, reducing the yield of the desired ester, especially with increasing steric hindrance of the alcohol.[4]
Table 1: Performance Data for Esterification Reagents
| Reagent | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Key Observations |
| N,N-DMF di-tert-butyl acetal | N-acetyl-L-phenylalanine + tert-butanol (in situ) | Neat | 60 | Overnight | 94 | Clean reaction, high yield for a sterically hindered ester.[3] |
| DCC/DMAP | Monoethyl fumarate + tert-butyl alcohol | Dichloromethane | 0 to RT | 3 hours | 76-81 | Good yield, but requires removal of DCU byproduct.[4] |
| DCC/DMAP | 2,5-cyclohexadiene-1-carboxylic acid + tert-butyl alcohol | Not specified | Not specified | Not specified | 65 | Yield decreases with increasing steric hindrance of the alcohol due to N-acylurea formation.[4] |
Amidation
Amide bond formation is a cornerstone of organic synthesis. While carbodiimides are widely used, they can lead to racemization of chiral carboxylic acids and the formation of N-acylurea side products. DMF acetals offer a cleaner alternative.
Table 2: Performance Data for Amidation Reagents
| Reagent | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Key Observations | | :--- | :--- | :--- | :--- | :--- | :--- | | N,N-DMF dimethyl acetal + ZrCl₄ | Various primary amides + various primary/secondary amines | Not specified | Not specified | Not specified | High | One-flask procedure, effective for a wide range of substrates including hindered ones.[5] | | EDC/HOBt/DIPEA | Boc-protected valine + 4-amino-N-(4-methoxybenzyl)benzamide | Acetonitrile | 23 | 42 hours | Low (initially) | Yields can be low with electron-deficient amines; optimization with additives is crucial.[6] | | EDC/HOAt/DIPEA | Various carboxylic acids + amino-modified oligonucleotides | Aqueous buffer/DMSO | RT | 22 hours | >75% for 78% of acids | Effective for bioconjugation, but success is substrate-dependent.[7] |
Reaction Mechanisms and Side Reactions
The distinct reaction pathways of DMF-DNA and carbodiimides underpin their differing performance and side product profiles.
This compound Reaction Pathway
DMF-DNA reacts with a carboxylic acid to form a highly reactive intermediate, an N,N-dimethylformamidinium ester. This intermediate then readily reacts with a nucleophile (an alcohol or amine) to form the desired ester or amide, releasing N,N-dimethylformamide and two molecules of neopentyl alcohol.
References
- 1. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. TCI Practical Example: Esterification Using N,N-DMF Di-tert-Butyl Acetal | TCI AMERICA [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals [organic-chemistry.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Confirmation of Ester Formation: A Comparative Guide to N,N-Dimethylformamide Dineopentyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the use of N,N-Dimethylformamide dineopentyl acetal for ester synthesis, with a focus on spectroscopic techniques for reaction confirmation. We present a model reaction, the esterification of benzoic acid with neopentyl alcohol, and compare the process to established methods such as the Steglich esterification and the Mitsunobu reaction. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most suitable method for their synthetic needs.
Introduction to Esterification and Spectroscopic Confirmation
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a vast array of molecules, from pharmaceuticals to materials. The formation of the ester functional group can be confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and together they offer unambiguous evidence of a successful transformation.
This compound is a versatile reagent for effecting esterification under mild conditions. It reacts with a carboxylic acid to form a reactive intermediate that is subsequently attacked by an alcohol to yield the desired ester.
Model Reaction: Esterification of Benzoic Acid with Neopentyl Alcohol
To illustrate the application and spectroscopic analysis of esterification using this compound, we consider the reaction of benzoic acid with neopentyl alcohol to form neopentyl benzoate.
Reaction Scheme:
Spectroscopic Data for Reaction Components
The following tables summarize the key spectroscopic data for the reactants and the product in our model reaction. This data is essential for monitoring the reaction progress and confirming the identity of the final product.
Table 1: Spectroscopic Data for Reactants
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Benzoic Acid | 8.12 (d, 2H), 7.62 (t, 1H), 7.48 (t, 2H), 11.5 (br s, 1H, COOH)[1] | 172.6 (C=O), 133.9, 130.3, 129.4, 128.6[1][2] | 3300-2500 (br, O-H), 1685 (s, C=O), 1600, 1450 (C=C)[3][4] |
| Neopentyl Alcohol | 3.30 (s, 2H, CH₂), 0.95 (s, 9H, C(CH₃)₃), 1.5 (br s, 1H, OH) | 74.5 (CH₂), 31.8 (C(CH₃)₃), 26.5 (C(CH₃)₃) | 3300 (br, O-H), 2950 (s, C-H) |
| This compound | 4.6-4.9 (s, 1H, CH), 3.1-3.4 (s, 4H, OCH₂), 2.2-2.5 (s, 6H, N(CH₃)₂), 0.8-1.0 (s, 18H, C(CH₃)₃) | 100-110 (CH), 65-75 (OCH₂), 35-45 (N(CH₃)₂), 30-35 (C(CH₃)₃), 25-30 (C(CH₃)₃) | 2950-2970 (s, C-H), 1050-1250 (s, C-O) |
Table 2: Spectroscopic Data for Neopentyl Benzoate (Product)
| Spectroscopic Method | Key Data |
| ¹H NMR (CDCl₃, δ ppm) | 8.05 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.85 (s, 2H, OCH₂), 1.05 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 166.8 (C=O), 132.8, 130.5, 129.5, 128.3, 73.5 (OCH₂), 31.8 (C(CH₃)₃), 26.5 (C(CH₃)₃) |
| IR (cm⁻¹) | 3060 (w, C-H arom.), 2960 (s, C-H aliph.), 1720 (s, C=O), 1270 (s, C-O), 1110 (s, C-O) |
| Mass Spectrometry (EI) | m/z (%): 192 (M⁺), 105 (C₆H₅CO⁺, 100%), 77 (C₆H₅⁺), 57 (C(CH₃)₃⁺)[5] |
Experimental Protocols
Protocol 1: Esterification using this compound
-
To a solution of benzoic acid (1.0 mmol) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF, 10 mL) is added neopentyl alcohol (1.2 mmol).
-
This compound (1.5 mmol) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure neopentyl benzoate.
-
The product is characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.
Alternative Protocol 1: Steglich Esterification
-
To a solution of benzoic acid (1.0 mmol) and neopentyl alcohol (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) is added 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol).
-
The solution is cooled to 0 °C, and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol) is added.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Alternative Protocol 2: Mitsunobu Reaction
-
To a solution of benzoic acid (1.0 mmol), neopentyl alcohol (1.2 mmol), and triphenylphosphine (PPh₃) (1.5 mmol) in anhydrous THF (10 mL) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Comparison of Esterification Methods
Table 3: Comparison of Esterification Methods
| Feature | This compound | Steglich Esterification (DCC/DMAP) | Mitsunobu Reaction |
| Reagents | DMF dineopentyl acetal | DCC, DMAP | PPh₃, DEAD/DIAD |
| Byproducts | DMF, neopentyl alcohol | Dicyclohexylurea (DCU) | Triphenylphosphine oxide, dialkyl hydrazinedicarboxylate |
| Reaction Conditions | Mild, room temperature | Mild, 0 °C to room temperature | Mild, 0 °C to room temperature |
| Workup | Simple evaporation and chromatography | Filtration of DCU, aqueous workup | Chromatographic separation of byproducts |
| Advantages | Mild conditions, simple workup | Effective for hindered alcohols | Inversion of stereochemistry at the alcohol center |
| Disadvantages | Stoichiometric amounts of reagent needed | DCU can be difficult to remove completely | Byproducts can complicate purification, DEAD/DIAD are hazardous |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the esterification of benzoic acid with neopentyl alcohol using this compound, followed by spectroscopic confirmation.
Caption: Experimental workflow for ester synthesis and analysis.
Conclusion
This compound offers a mild and efficient method for the esterification of carboxylic acids. The confirmation of ester formation is readily achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. By comparing the spectra of the starting materials and the final product, researchers can unequivocally verify the success of the reaction. While alternative methods like the Steglich esterification and the Mitsunobu reaction are also effective, the choice of method will depend on the specific substrate, desired stereochemical outcome, and the ease of purification. This guide provides the necessary information for making an informed decision and successfully executing and confirming esterification reactions in a research setting.
References
- 1. rsc.org [rsc.org]
- 2. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Neopentyl benzoate | C12H16O2 | CID 219497 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study: N,N-Dimethylformamide Dineopentyl Acetal vs. the Mitsunobu Reaction for Esterification
In the landscape of synthetic organic chemistry, the esterification of alcohols is a cornerstone transformation. For researchers, scientists, and professionals in drug development, selecting the optimal method is critical for efficiency, yield, and stereochemical control. This guide provides an objective comparison between a classic powerhouse, the Mitsunobu reaction, and a less conventional but potent alternative, N,N-Dimethylformamide dineopentyl acetal (DMF-DNA).
At a Glance: Key Differences
| Feature | This compound (DMF-DNA) | Mitsunobu Reaction |
| Reagents | DMF-DNA | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |
| Byproducts | N,N-Dimethylformamide, Neopentyl alcohol | Triphenylphosphine oxide (TPPO), Dialkyl hydrazinedicarboxylate |
| Stereochemistry | Retention of configuration | Inversion of configuration |
| Substrate Scope | Primarily effective for sterically unhindered alcohols | Broad scope for primary and secondary alcohols |
| Reaction Conditions | Typically requires heating | Generally mild, from 0 °C to room temperature |
Reaction Mechanisms and Stereochemical Outcomes
The fundamental difference between these two methods lies in their reaction pathways, which dictates the stereochemical outcome of the esterification.
This compound: A Dehydration Approach with Retention
DMF-DNA functions as a dehydrating agent.[1] The reaction proceeds through the activation of the carboxylic acid by DMF-DNA to form a reactive intermediate. The alcohol then attacks this activated species, leading to the formation of the ester with retention of stereochemistry at the alcohol center. The bulky neopentyl groups on the acetal facilitate the reaction.[1]
References
N,N-Dimethylformamide Dineopentyl Acetal: A Comparative Guide to its Efficacy in Large-Membered Lactone Synthesis
For researchers, scientists, and drug development professionals, the synthesis of macrocycles, particularly large-membered lactones, is a critical step in the development of new therapeutics and complex molecular architectures. The choice of cyclization strategy can significantly impact yield, purity, and scalability. This guide provides a comprehensive comparison of N,N-Dimethylformamide dineopentyl acetal as a reagent for macrolactonization, evaluating its performance against other established methods and presenting available experimental insights.
Comparative Analysis of Macrolactonization Methods
The selection of a macrolactonization reagent is often dictated by the specific substrate, its steric and electronic properties, and the desired reaction conditions. While quantitative yield comparisons for this compound are scarce in the reviewed literature, a qualitative assessment against common methods provides valuable context for its potential application.
| Method | Reagent(s) | General Conditions | Advantages | Disadvantages |
| Amide Acetal Method | This compound | Neutral, often requires heating | Mild conditions, neutral byproducts. | Limited published data on broad substrate scope and yields for large rings. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Basic, often requires high dilution and sometimes elevated temperatures | High yields for a wide range of substrates, well-established.[1][4][5] | Requires stoichiometric base and activating agent, can be harsh for sensitive substrates.[6] |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP or other nucleophilic catalyst | Mild, often room temperature | High yields under mild conditions, suitable for sensitive substrates.[7][8] | Reagent can be expensive.[6] |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), PPh3 | Neutral, low temperature | Mild conditions, effective for sterically hindered alcohols. | Stoichiometric amounts of reagents, formation of difficult-to-remove byproducts. |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or other carbodiimides, DMAP | Mild, often room temperature | Simple procedure, widely applicable. | Formation of insoluble dicyclohexylurea byproduct can complicate purification. |
Mechanism of Action: this compound
The proposed mechanism for macrolactonization using this compound involves the activation of the carboxylic acid, followed by intramolecular nucleophilic attack by the hydroxyl group. The bulky neopentyl groups are thought to play a crucial role in preventing intermolecular reactions.
Caption: Proposed mechanism of macrolactonization.
Experimental Workflow Comparison
The experimental setup for macrolactonization can vary significantly between different methods. The use of this compound offers a potentially streamlined workflow compared to methods requiring multiple reagents and stringent conditions like high dilution.
Caption: Simplified workflow comparison.
Experimental Protocol: Macrolactonization using this compound
The following is a general protocol for the macrolactonization of an ω-hydroxy acid using this compound. The specific reaction temperature and time should be optimized for each substrate.
Materials:
-
ω-Hydroxy acid
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous, high-boiling point solvent (e.g., toluene, xylene, or diphenyl ether)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of the ω-hydroxy acid in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.01-0.05 M to favor intramolecular cyclization.
-
This compound is added to the solution via syringe.
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a mild aqueous acid (e.g., 1% HCl) to remove any remaining dimethylamine derivatives, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired macrolactone.
Conclusion
This compound presents a promising alternative for the synthesis of large-membered lactones, offering the advantage of mild, neutral reaction conditions and simple byproducts. Its efficacy is noted for forming up to 16-membered rings. However, a significant gap exists in the scientific literature regarding a comprehensive, quantitative comparison of its performance against well-established methods like the Yamaguchi and Shiina macrolactonizations across a broad range of substrates and ring sizes. The provided mechanistic insights and general experimental protocol serve as a valuable starting point for researchers interested in exploring this reagent. Further systematic studies are warranted to fully elucidate its substrate scope and to establish its position within the arsenal of modern macrolactonization techniques. Such studies would be invaluable to the fields of natural product synthesis and medicinal chemistry, where the efficient construction of macrocycles is of paramount importance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 3. This compound, 98% | CymitQuimica [cymitquimica.com]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
A Comparative Guide to Racemization in Peptide Synthesis: The Efficacy of N,N-Dimethylformamide Dineopentyl Acetal in Amino Acid Anchoring
For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of synthetic peptides is of paramount importance. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities, potentially altering biological activity and therapeutic efficacy. This guide provides an objective comparison of N,N-Dimethylformamide dineopentyl acetal with alternative methods for the critical step of anchoring the first Fmoc-amino acid to a resin, with a focus on minimizing racemization.
The initial attachment of the C-terminal amino acid to the solid support is a crucial step where racemization can occur. The choice of activation method for this esterification reaction directly impacts the chiral purity of the final peptide. While this compound is not a conventional coupling reagent for subsequent peptide bond formations, it has been identified as a highly effective reagent for this initial anchoring step.
Comparison of Anchoring Methods and Racemization
The selection of the appropriate anchoring method is critical to suppress racemization. Below is a comparison of this compound with other commonly employed methods for attaching the first Fmoc-amino acid to p-alkoxybenzyl alcohol resins (e.g., Wang resin).
| Anchoring Method | Key Reagents | Typical Conditions | Extent of Racemization | Notes |
| This compound | This compound, Fmoc-amino acid, p-alkoxybenzyl alcohol resin | Heating in a suitable solvent (e.g., pyridine) | Reported to be racemization-free [1] | Also avoids the formation of dimeric (Fmoc-AA-AA-OH) byproducts.[1] |
| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Fmoc-amino acid, p-alkoxybenzyl alcohol resin | Room temperature in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) | Significant racemization can occur, especially for sensitive amino acids. For example, Fmoc-His(1-Trt)-OH can show up to 35.5% racemization.[2] | DMAP, while an effective catalyst, is a strong base that promotes racemization.[3][4][5] The formation of N-acylurea byproduct from DCC can also complicate purification. |
| DIC/HOBt/DMAP | N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), DMAP, Fmoc-amino acid, p-alkoxybenzyl alcohol resin | Room temperature in DMF/DCM | Reduced racemization compared to DCC/DMAP alone.[5] | HOBt acts as a racemization suppressant by forming a less reactive active ester.[6] However, some level of racemization can still be observed. |
| Symmetrical Anhydride/DMAP | Pre-formed symmetrical anhydride of the Fmoc-amino acid, DMAP, p-alkoxybenzyl alcohol resin | Room temperature in DCM/DMF | Can lead to racemization , particularly with higher amounts of DMAP and longer reaction times.[7] | The basicity of DMAP is a key factor in the extent of epimerization.[7] |
| MSNT/MeIm | 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), N-Methylimidazole (MeIm), Fmoc-amino acid, p-alkoxybenzyl alcohol resin | Room temperature in DCM | Generally considered a low-racemization method.[7] | This method is often preferred for sensitive amino acids where other methods lead to significant epimerization.[7] |
The Mechanism of Racemization during Amino Acid Activation
Racemization during peptide synthesis, including the anchoring step, primarily proceeds through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxylic acid of an N-protected amino acid increases the acidity of the proton at the chiral α-carbon. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral oxazolone. Subsequent nucleophilic attack by the resin's hydroxyl group on this intermediate can occur from either face, resulting in a mixture of L- and D-isomers of the anchored amino acid.
Factors that favor a rapid esterification reaction over the formation and enolization of the oxazolone intermediate will lead to lower levels of racemization. Reagents like this compound are effective because they facilitate a direct and efficient esterification, minimizing the lifetime of the activated amino acid and thus suppressing the racemization pathway.
Experimental Protocols
Protocol 1: Anchoring of Fmoc-Amino Acid to Wang Resin using this compound
Objective: To attach the first Fmoc-amino acid to Wang resin with minimal racemization.
Materials:
-
Wang resin (p-alkoxybenzyl alcohol resin)
-
Fmoc-amino acid
-
This compound
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) for washing
-
Dimethylformamide (DMF) for washing
-
Methanol (MeOH) for washing
-
Reaction vessel with shaker
Procedure:
-
Swell the Wang resin in DCM for 30 minutes, then wash with DMF.
-
In the reaction vessel, add the swollen resin, 3 equivalents of the Fmoc-amino acid, and 3 equivalents of this compound.
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture at 50-60°C with shaking for 2-4 hours.
-
After the reaction is complete, filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
Determine the loading of the amino acid on the resin using a standard method (e.g., UV spectrophotometric determination of the piperidine-dibenzofulvene adduct after Fmoc deprotection).
Protocol 2: Anchoring of Fmoc-Amino Acid to Wang Resin using DCC/DMAP (for comparison)
Objective: To attach the first Fmoc-amino acid to Wang resin using a conventional method prone to racemization.
Materials:
-
Wang resin
-
Fmoc-amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Dimethylformamide (DMF) for washing
-
Methanol (MeOH) for washing
-
Reaction vessel with shaker
Procedure:
-
Swell the Wang resin in anhydrous DCM for 30 minutes in the reaction vessel.
-
In a separate flask, dissolve 2 equivalents of the Fmoc-amino acid in anhydrous DCM.
-
Add 2 equivalents of DCC to the amino acid solution and stir at 0°C for 15 minutes.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Add the filtrate (activated Fmoc-amino acid) to the swollen resin.
-
Add 0.1 equivalents of DMAP to the reaction vessel.
-
Shake the mixture at room temperature for 4-12 hours.
-
Filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
Determine the loading as described in Protocol 1.
Protocol 3: Analysis of Racemization by HPLC
Objective: To quantify the extent of racemization after anchoring an Fmoc-amino acid to the resin.
Materials:
-
Fmoc-amino acid loaded resin from Protocol 1 or 2
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
-
HPLC system with a UV detector and a chiral column (e.g., polysaccharide-based chiral stationary phase) or a standard C18 column for separating diastereomeric dipeptides.
-
Mobile phase solvents (e.g., acetonitrile, water, TFA)
Procedure:
-
Cleavage: Treat a small, accurately weighed amount of the dried resin with the cleavage cocktail for 2 hours at room temperature to cleave the Fmoc-amino acid.
-
Precipitation: Precipitate the cleaved Fmoc-amino acid by adding cold diethyl ether. Centrifuge and decant the ether.
-
Sample Preparation: Dissolve the crude, cleaved Fmoc-amino acid in a suitable solvent for HPLC analysis (e.g., mobile phase).
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Use a pre-validated method to separate the L- and D-enantiomers of the Fmoc-amino acid (using a chiral column) or corresponding diastereomers if a model dipeptide was synthesized.
-
A typical mobile phase for reversed-phase HPLC could be a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm or 301 nm for the Fmoc group).
-
-
Quantification:
-
Identify the peaks corresponding to the L- and D-isomers based on retention times of authentic standards.
-
Integrate the peak areas for both isomers.
-
Calculate the percentage of racemization (% D-isomer) using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Visualizing the Process
To better understand the workflows and concepts discussed, the following diagrams have been generated.
References
- 1. Application of this compound for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Safe Disposal of N,N-Dimethylformamide Dineopentyl Acetal: A Procedural Guide
For immediate release:
A comprehensive guide for the proper and safe disposal of N,N-Dimethylformamide dineopentyl acetal, tailored for researchers, scientists, and professionals in drug development. This document outlines essential safety protocols, step-by-step disposal procedures, and regulatory considerations to ensure the safe handling of this chemical waste and minimize environmental impact.
This compound is classified as a flammable liquid and vapor, posing significant safety risks if not handled and disposed of correctly.[1] Adherence to the following procedures is critical for laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Key Hazards:
-
Flammability: The substance is a flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][3]
-
Health Hazards: It may cause skin and eye irritation.[3] Inhalation of vapors can also be harmful.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and acids.[1][2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][4] In-lab neutralization is not advised without specific, validated protocols due to the chemical's reactivity and the potential for hazardous byproducts.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and compatible waste container.
-
Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids.[1][4]
-
The container must be kept tightly closed except when adding waste.[1]
2. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the hazard (e.g., "Flammable Liquid").
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[1][3]
3. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
4. Spill Management:
-
In case of a spill, evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Use non-sparking tools and absorbent, inert material (e.g., sand, earth) to contain and clean up the spill.[1][3]
-
Collect the contaminated material in a sealed container for disposal as hazardous waste.
Regulatory and Quantitative Data
This compound is likely to be classified as a hazardous waste due to its flammability. While specific disposal limits are not defined for this compound, general federal and institutional limits for the storage of flammable liquids in a laboratory setting must be strictly followed.
| Parameter | Specification | Regulatory Context |
| RCRA Hazardous Waste Code | Likely D001 (Ignitability) | Based on the flammability characteristics of similar acetals. A formal hazardous waste determination should be conducted. |
| Flash Point | Data not available for this specific acetal. A similar compound, N,N-Dimethylformamide dimethyl acetal, has a flash point of 6°C (43°F).[3] | Flammable liquids are defined as having a flashpoint below 140°F (60°C).[5] |
| Laboratory Storage Limits (Outside of Flammable Storage Cabinet) | Max. 10 gallons of Category 1-3 flammable liquids. | California Fire Code[6] |
| Flammable Liquid Storage Cabinet Capacity | Max. 60 gallons of flammable and combustible liquids. | California Fire Code[6] |
Experimental Protocols: Chemical Hydrolysis (for professional disposal facilities)
While not recommended for in-lab execution by research personnel, the chemical properties of acetals indicate that they can be hydrolyzed under acidic conditions.[7][8] This process would typically be carried out by a trained professional at a licensed treatment, storage, and disposal facility (TSDF). The general mechanism involves the acid-catalyzed cleavage of the acetal to yield the corresponding aldehyde or ketone and alcohol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Flammable and Combustible Liquids Container Size and Quantity Limits [blink.ucsd.edu]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Personal protective equipment for handling N,N-Dimethylformamide dineopentyl acetal
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide dineopentyl acetal (CAS No: 4909-78-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical Identity:
-
Name: this compound
-
Synonyms: 1,1-Dineopentyloxytrimethylamine
-
Molecular Formula: C₁₃H₂₉NO₂
-
Molecular Weight: 231.38 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation. Proper selection and use of PPE are the primary defense against exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles meeting standards like OSHA 29 CFR 1910.133 or EU EN166. A face shield may be required for splash hazards. | Protects against splashes and vapors which can cause serious eye irritation. |
| Skin and Body Protection | Wear a chemical-resistant lab coat, long pants, and closed-toe shoes. For extensive handling, flame-retardant antistatic protective clothing is advised. | Prevents skin contact and protects from flammability hazards. |
| Hand Protection | Caution: Specific glove breakthrough time data for this compound is not available. Data for the related solvent, N,N-Dimethylformamide (DMF), is conflicting and should be used as a guide only. On-site testing is critical. Based on data for DMF, Butyl or Viton gloves are generally recommended over Latex or Nitrile for prolonged contact. Double gloving can provide additional protection. Immediately remove and dispose of gloves if they become contaminated. | DMF is readily absorbed through the skin. While some sources suggest Latex is adequate for DMF, others indicate poor resistance for both Latex and Nitrile. Butyl rubber generally offers better protection against a wide range of chemicals. |
| Respiratory Protection | Use is required when vapors or aerosols are generated, or if handling outside of a fume hood. A respirator with a Type ABEK (EN 14387) filter is recommended. | Protects against inhalation of vapors, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling requires a controlled environment and strict adherence to established protocols. This substance is moisture-sensitive and incompatible with strong oxidizing agents.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
-
Preparation :
-
Put on all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly. All handling of this chemical should occur within a fume hood.
-
Set up all necessary apparatus, ensuring that the container and receiving equipment are properly grounded and bonded to prevent static discharge. Use only non-sparking tools.
-
-
Handling :
-
Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and atmospheric contaminants.
-
Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.
-
-
Post-Handling & Storage :
-
After use, decontaminate the work surface.
-
Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Disposal Plan
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated consumables like gloves and paper towels, in a dedicated, properly labeled hazardous waste container.
-
The container must be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.
-
-
Container Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the start date of waste accumulation.
-
-
Disposal Request :
-
Do not dispose of this chemical down the drain.
-
Arrange
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
